molecular formula C14H12N4OS B128640 Nolatrexed CAS No. 147149-76-6

Nolatrexed

Numéro de catalogue: B128640
Numéro CAS: 147149-76-6
Poids moléculaire: 284.34 g/mol
Clé InChI: XHWRWCSCBDLOLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Nolatrexed is a non-classical, lipophilic antifolate designed as a potent inhibitor of thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway . By inhibiting TS, this compound disrupts the production of thymidine monophosphate (dTMP), leading to nucleotide pool imbalance and the suppression of DNA synthesis, which can induce apoptosis in proliferating cells . Its distinct structure lacks a glutamate side chain, which means it is not a substrate for folylpolyglutamate synthetase (FPGS) and does not form polyglutamated metabolites; this feature distinguishes it from classical antifolates and is intended to circumvent one mechanism of transport-associated resistance . Preclinical and clinical studies have investigated this compound for the treatment of solid tumors, including recurrent or unresectable hepatocellular carcinoma (HCC) . The compound has been administered via prolonged continuous intravenous infusion in clinical trials, with pharmacodynamic studies confirming TS inhibition through measurable increases in plasma deoxyuridine (UdR) levels . As a research tool, this compound is valuable for studying novel therapeutic strategies involving TS inhibition, particularly in models exploring mechanisms of drug resistance and combination therapies. Recent research suggests that thymidylate synthase inhibitors like this compound can sensitize solid tumors to BH3 mimetics targeting BCL-XL, indicating a potential synergistic approach to induce apoptosis in cancer cells .

Propriétés

IUPAC Name

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWRWCSCBDLOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048281
Record name Nolatrexed
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Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-76-6
Record name Nolatrexed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147149-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nolatrexed [INN]
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Record name Nolatrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12912
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Record name Nolatrexed
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Record name NOLATREXED
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nolatrexed: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Nolatrexed (AG337), a potent thymidylate synthase inhibitor. The following sections detail its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound is a lipophilic, non-classical quinazoline (B50416) folate analog designed to inhibit thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] Unlike classical antifolates, this compound does not possess a terminal glutamate (B1630785) moiety and is uncharged at physiological pH.[2] This allows it to enter cells via passive diffusion, bypassing the need for the reduced folate carrier (RFC) transport system.[2][3] Furthermore, it is not a substrate for folylpolyglutamate synthetase (FPGS), an enzyme that polyglutamates classical antifolates for intracellular retention.[2] This characteristic suggests that this compound may circumvent common resistance mechanisms associated with impaired transport or polyglutamation.

The primary molecular target of this compound is thymidylate synthase (TS) . This compound acts as a potent inhibitor of human TS with a Ki of 11 nM . Although initially described as a non-competitive inhibitor, structural analyses have revealed that this compound binds to the folate-binding site of the enzyme. This interaction is competitive with the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂H₄folate). The binding of this compound to TS induces a conformational change in the enzyme, resulting in the closure of the active site and subsequent inhibition of its catalytic activity.

The inhibition of TS by this compound blocks the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. As TS is the sole de novo source of dTMP, its inhibition leads to a depletion of the intracellular dTMP and consequently deoxythymidine triphosphate (dTTP) pools. This depletion of a crucial DNA precursor results in what is termed "thymineless death," characterized by several downstream cellular events:

  • Inhibition of DNA Synthesis and Repair: The lack of sufficient dTTP stalls DNA replication and impairs DNA repair mechanisms.

  • S-Phase Cell Cycle Arrest: Cells are arrested in the S phase of the cell cycle due to the inability to complete DNA synthesis.

  • Induction of Caspase-Dependent Apoptosis: The sustained DNA damage and cellular stress trigger a programmed cell death cascade mediated by caspases.

Quantitative Data

Enzyme Inhibition and In Vitro Cytotoxicity

The inhibitory potency of this compound against its target enzyme and its cytotoxic effects on various cancer cell lines have been quantified in several studies.

ParameterValueTarget/Cell LineReference(s)
Ki 11 nMHuman Thymidylate Synthase
IC50 0.39 - 6.6 µMPanel of murine and human cell lines
IC50 ~ 1 µMA253 (Head and Neck Squamous Cell Carcinoma)
Clinical Pharmacokinetics (Oral Administration)

Phase I clinical trials have provided key pharmacokinetic parameters for orally administered this compound.

ParameterValue (at 800 mg/m²/day)ConditionReference(s)
Bioavailability Median: 89% (Range: 33-116%)-
Peak Plasma Concentration (Cmax) 15.0 µg/mLFasted
Peak Plasma Concentration (Cmax) 8.3 µg/mLWith standard meal
Time to Peak (Tmax) 45 minFasted
Time to Peak (Tmax) 180 minWith standard meal
Trough Concentration 2.1 µg/mLFasted
Trough Concentration 3.6 µg/mLWith standard meal
C50 (Thrombocytopenia) 6.0 µg/mLAverage trough concentration
C50 (Neutropenia) 0.6 µg/mLAverage trough concentration

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound involves the direct inhibition of a key metabolic pathway, leading to the activation of the apoptotic signaling cascade.

Nolatrexed_MOA cluster_cell Cancer Cell This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibition (Ki = 11 nM) dTMP dTMP TS->dTMP Catalysis dUMP dUMP dUMP->dTMP CH₂H₄folate dTTP dTTP dTMP->dTTP DNA_syn DNA Synthesis & Repair dTTP->DNA_syn S_phase S-Phase Arrest DNA_syn->S_phase Blockage leads to DNA_damage DNA Damage DNA_syn->DNA_damage Impairment leads to Apoptosis Caspase-Dependent Apoptosis S_phase->Apoptosis Triggers DNA_damage->Apoptosis Triggers

Core mechanism of action of this compound.

The depletion of dTTP pools due to TS inhibition is a potent cellular stressor that activates the intrinsic pathway of apoptosis. This is generally mediated by the BCL-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_apoptosis This compound-Induced Apoptosis Pathway Nolatrexed_Inhibition TS Inhibition by this compound dTTP_depletion dTTP Depletion Nolatrexed_Inhibition->dTTP_depletion DNA_damage DNA Damage & Replication Stress dTTP_depletion->DNA_damage p53 p53 Activation DNA_damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrion Bax_Bak->Mito MOMP CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner) Apoptosis Apoptosis Casp37->Apoptosis Cleavage of cellular substrates Apoptosome->Casp37 Activation

Proposed intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay

This assay quantifies the inhibitory activity of this compound on purified TS.

Principle: The enzymatic activity of TS is measured by monitoring the conversion of dUMP to dTMP. This can be achieved through two primary methods: a spectrophotometric assay or a tritium-release assay.

Method 1: Spectrophotometric Assay This method measures the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a co-product of the TS-catalyzed reaction.

  • Reagents:

    • Purified recombinant human thymidylate synthase

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM MgCl₂, 10 mM β-mercaptoethanol)

    • dUMP solution

    • 5,10-methylenetetrahydrofolate (CH₂H₄folate) solution

    • This compound dihydrochloride (B599025) stock solution (in DMSO)

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing assay buffer, dUMP, and CH₂H₄folate.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the respective cuvettes.

    • Initiate the reaction by adding a pre-determined amount of purified TS enzyme.

    • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity (rate of absorbance change) for each this compound concentration.

    • Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

Method 2: Tritium-Release Assay This highly sensitive method measures the release of tritium (B154650) (³H) into the aqueous solution from [5-³H]dUMP as it is converted to dTMP.

  • Reagents:

    • Same as spectrophotometric assay, but with [5-³H]dUMP instead of unlabeled dUMP.

    • Activated charcoal suspension

    • Scintillation cocktail

  • Procedure:

    • Set up reaction mixtures in microcentrifuge tubes containing assay buffer, [5-³H]dUMP, CH₂H₄folate, and varying concentrations of this compound.

    • Initiate the reaction by adding purified TS enzyme and incubate at 37°C for a defined period.

    • Stop the reaction by adding an activated charcoal suspension, which binds unreacted [5-³H]dUMP.

    • Centrifuge the tubes to pellet the charcoal.

    • Transfer a portion of the supernatant (containing the released ³H₂O) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

TS_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification cluster_analysis Data Analysis p1 Prepare Reagents: - Purified TS Enzyme - Substrates (dUMP, CH₂H₄folate) - this compound dilutions p2 Combine reagents in reaction vessel p1->p2 p3 Initiate reaction with TS and incubate at 37°C p2->p3 p4a Spectrophotometry: Monitor Absorbance at 340 nm p3->p4a p4b Tritium-Release: Stop reaction, separate ³H₂O, and count radioactivity p3->p4b p5 Calculate reaction rates or % inhibition p4a->p5 p4b->p5 p6 Determine Ki or IC50 values p5->p6

Experimental workflow for TS inhibition assays.
Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified.

  • Materials:

    • Selected cancer cell line

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound dihydrochloride

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilization: Add the solubilization solution to each well and incubate (e.g., overnight) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a non-linear regression model.

Conclusion

This compound is a potent, lipophilic inhibitor of thymidylate synthase that acts by competitively binding to the folate cofactor site. Its unique properties, including passive cellular uptake and lack of reliance on polyglutamation, distinguish it from classical antifolates. The inhibition of thymidylate synthase leads to the depletion of dTMP, resulting in S-phase cell cycle arrest and caspase-dependent apoptosis. The experimental protocols and quantitative data presented in this guide provide a robust framework for understanding and further investigating the mechanism of action of this compound.

References

An In-depth Technical Guide to the Nolatrexed-Thymidylate Synthase Binding Site and its Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding of Nolatrexed to its target, thymidylate synthase (TS). This compound is a non-classical, lipophilic quinazoline (B50416) folate analog that has been investigated for its potent antineoplastic activity.[1][2] Its primary mechanism of action is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3] Inhibition of TS leads to a state of "thymineless death" in rapidly dividing cancer cells.[2] This guide will delve into the specifics of the this compound binding site, the kinetics of its inhibition, detailed experimental protocols for its study, and the downstream signaling pathways affected by its activity.

This compound and Thymidylate Synthase: An Overview

This compound (formerly known as AG337 or Thymitaq) is a small molecule inhibitor designed to specifically target thymidylate synthase. Unlike classical antifolates such as methotrexate, this compound does not require active transport into the cell via the reduced folate carrier and does not undergo polyglutamylation for intracellular retention. Its lipophilic nature allows for passive diffusion across the cell membrane, potentially overcoming certain mechanisms of drug resistance.

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (CH₂H₄folate) as a methyl donor. This reaction is the sole intracellular source of de novo dTMP, making TS a crucial target for cancer chemotherapy.

The this compound Binding Site on Thymidylate Synthase

This compound binds to the folate binding site of human thymidylate synthase. The crystal structure of human thymidylate synthase in a ternary complex with dUMP and this compound (PDB ID: 5X67) provides a detailed view of this interaction at a resolution of 2.13 Å.

Analysis of the crystal structure reveals that this compound's quinazoline ring is positioned in the same pocket as the pteridine (B1203161) ring of the natural folate substrate. It engages in hydrophobic and van der Waals interactions with several key amino acid residues. Site-directed mutagenesis studies have highlighted the importance of specific residues within this pocket for the binding of antifolate inhibitors. Notably, Ile-108 and Phe-225 have been identified as crucial for the binding of folate analogs, including this compound (referred to as Thymitaq in the study). The I108A mutation confers significant resistance to this compound, indicating a direct or indirect role of this residue in drug binding.

The pyridylthio group of this compound extends into a sub-pocket, making additional contacts that contribute to its binding affinity. The binding of this compound induces a conformational change in the enzyme, leading to the closure of the active site.

Kinetics of this compound Inhibition

The inhibitory kinetics of this compound against thymidylate synthase have been a subject of some discussion in the literature. While several sources describe this compound as a non-competitive inhibitor with respect to the dUMP substrate, with a reported Ki of 11 nM for human thymidylate synthase, structural studies suggest a competitive binding mode with the folate cofactor.

This apparent contradiction can be reconciled by considering the definition of non-competitive inhibition in the context of a multi-substrate enzyme. Non-competitive inhibition with respect to one substrate (dUMP) can occur if the inhibitor binds to a site distinct from the substrate-binding site, which in this case is the folate-binding pocket. The inhibitor can bind to the enzyme alone or the enzyme-substrate complex with equal affinity. However, since this compound occupies the folate binding site, it acts as a competitive inhibitor with respect to the folate cofactor. Therefore, a more precise description of this compound's mechanism is mixed-type inhibition , being non-competitive with dUMP and competitive with 5,10-methylenetetrahydrofolate.

Quantitative Data Summary

ParameterValueEnzyme SourceReference(s)
Ki (Inhibition Constant) 11 nMHuman Thymidylate Synthase
IC50 (L1210 cells) 9 nMMurine Leukemia L1210

Downstream Signaling Pathway of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase by this compound sets off a cascade of cellular events, ultimately leading to apoptosis. The key steps in this pathway are outlined below:

  • dTMP Depletion: this compound binding to TS blocks the synthesis of dTMP.

  • Nucleotide Pool Imbalance: The depletion of dTMP leads to an imbalance in the intracellular deoxynucleotide triphosphate (dNTP) pools, specifically a decrease in dTTP and an increase in dUTP.

  • DNA Damage: The altered dNTP ratio leads to the misincorporation of uracil (B121893) into DNA during replication, triggering DNA damage responses.

  • S-Phase Cell Cycle Arrest: The accumulation of DNA damage and replication stress activates cell cycle checkpoints, leading to an arrest in the S-phase of the cell cycle.

  • Apoptosis Induction: Prolonged S-phase arrest and extensive DNA damage trigger the intrinsic apoptotic pathway. This process can be both p53-dependent and p53-independent. In p53 wild-type cells, p53 is stabilized and activated, leading to the upregulation of pro-apoptotic genes. In both p53 wild-type and mutant cells, thymidylate synthase inhibition can lead to the upregulation of the Fas death receptor (CD95/Apo-1), sensitizing cells to Fas-mediated apoptosis. The apoptotic cascade involves the activation of caspases, which are the executioners of apoptosis.

Signaling Pathway Diagram

Nolatrexed_Signaling_Pathway This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibition dTMP dTMP Synthesis ↓ dNTP dNTP Pool Imbalance (↓dTTP, ↑dUTP) dTMP->dNTP DNA_Damage DNA Damage (Uracil Misincorporation) dNTP->DNA_Damage S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Damage->S_Phase_Arrest p53 p53 Activation S_Phase_Arrest->p53 Fas Fas Receptor (CD95) Upregulation S_Phase_Arrest->Fas Apoptosis Apoptosis p53->Apoptosis Caspases Caspase Activation Fas->Caspases Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Tritium Release Assay)

This assay directly measures the enzymatic activity of TS and its inhibition by this compound. The principle lies in quantifying the release of tritium (B154650) from [5-³H]dUMP as it is converted to dTMP.

Materials:

  • Recombinant human thymidylate synthase

  • [5-³H]dUMP (radiolabeled substrate)

  • dUMP (unlabeled substrate)

  • 5,10-methylenetetrahydrofolate (CH₂H₄folate; cofactor)

  • This compound dihydrochloride (B599025)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂, 10 mM 2-mercaptoethanol)

  • Activated charcoal suspension

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Enzyme and Substrate Preparation:

    • Purify recombinant human thymidylate synthase.

    • Prepare a substrate mix containing a known concentration of dUMP and a tracer amount of [5-³H]dUMP.

    • Prepare a fresh solution of the cofactor CH₂H₄folate.

  • Inhibitor Preparation:

    • Dissolve this compound dihydrochloride in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the assay buffer, substrate mix, and CH₂H₄folate.

    • Add the desired concentration of this compound or vehicle control (DMSO).

    • Initiate the reaction by adding the purified thymidylate synthase. The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Tritium Separation:

    • Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the charcoal.

  • Quantification:

    • Carefully transfer a known volume of the supernatant (containing the released ³H₂O) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Tritium_Release_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification Enzyme_Prep Prepare Enzyme (Thymidylate Synthase) Reaction_Setup Set up Reaction Mixture Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Mix ([5-³H]dUMP, dUMP, Cofactor) Substrate_Prep->Reaction_Setup Inhibitor_Prep Prepare this compound (Serial Dilutions) Inhibitor_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction (Add Charcoal) Incubation->Termination Separation Separate ³H₂O (Centrifugation) Termination->Separation Counting Scintillation Counting Separation->Counting Analysis Data Analysis (IC50) Counting->Analysis

Caption: Workflow for the Tritium Release Assay.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound dihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plates for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Formazan (B1609692) Formation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.

Conclusion

This compound is a potent inhibitor of thymidylate synthase that binds to the folate-binding site, exhibiting a mixed-type inhibition pattern. Its ability to passively diffuse into cells and its efficacy in inducing S-phase arrest and apoptosis make it a compound of significant interest in cancer research. The detailed understanding of its binding site, inhibitory kinetics, and the downstream cellular consequences provides a solid foundation for the rational design of novel thymidylate synthase inhibitors and for the development of more effective cancer therapeutic strategies. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other similar compounds.

References

Nolatrexed: A Technical Guide to Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolatrexed (AG337, Thymitaq) is a lipophilic, non-classical quinazoline-based antifolate designed as a specific inhibitor of thymidylate synthase (TS). Its unique physicochemical properties dictate a cellular uptake and metabolic profile that is distinct from classical folate antagonists like methotrexate (B535133). This document provides an in-depth technical overview of the cellular transport, metabolic fate, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways.

Cellular Uptake

The cellular uptake of this compound is primarily governed by its lipophilic nature, which allows it to readily diffuse across the cell membrane without the need for a specific transport protein. This is a key feature that distinguishes it from classical antifolates.

  • Passive Diffusion: As a lipophilic and uncharged molecule at physiological pH, this compound rapidly enters and exits cells via passive diffusion across the lipid bilayer.[1][2] This mode of entry is not dependent on the expression levels of specific transporters, which can be a mechanism of resistance to other antifolate drugs.

  • Independence from Reduced Folate Carrier (RFC): Unlike classical antifolates such as methotrexate, this compound does not rely on the reduced folate carrier (RFC) for cellular entry.[2] This means that cancer cells with acquired resistance to methotrexate due to defective RFC transport remain fully sensitive to this compound.

  • Lack of Polyglutamylation: A critical aspect of this compound's pharmacology is that it is not a substrate for folylpolyglutamate synthetase (FPGS).[2][3] Classical antifolates are polyglutamylated within the cell, which traps them intracellularly and increases their affinity for target enzymes. The absence of polyglutamylation for this compound results in rapid efflux from the cell upon removal of the drug from the extracellular environment.

Metabolism and Mechanism of Action

This compound's primary mechanism of action is the direct and potent inhibition of thymidylate synthase (TS). However, it also exhibits effects on other metabolic enzymes.

  • Primary Target: Thymidylate Synthase (TS) Inhibition: this compound is a non-competitive inhibitor of human thymidylate synthase with a Ki of 11 nM. It binds to the folate cofactor binding site on the enzyme, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This is a crucial step in the de novo synthesis of pyrimidine (B1678525) nucleotides required for DNA replication. The inhibition of TS leads to a depletion of the intracellular dTMP pool, resulting in DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis.

  • Induction of Sulfotransferases (SULTs): this compound has been shown to significantly increase the expression of sulfotransferase enzymes in both rat models and human hepatocarcinoma (HepG2) cells. This induction occurs at both the protein and mRNA levels. The clinical significance of this induction is still under investigation but may have implications for drug-drug interactions and the metabolism of endogenous and exogenous compounds.

  • Inhibition of Cytochrome P450 (CYP) Enzymes: In vitro studies using human liver microsomes have demonstrated that this compound is an inhibitor of the major metabolic pathways of paclitaxel. Paclitaxel is primarily metabolized by CYP2C8 and CYP3A4. This inhibitory effect on CYP enzymes can lead to significant pharmacokinetic interactions when this compound is co-administered with drugs metabolized by these enzymes, potentially increasing their plasma concentrations and associated toxicities.

Quantitative Data

Table 1: Inhibitory Potency of this compound
ParameterValueCell Line/EnzymeReference
Ki (Thymidylate Synthase) 11 nMRecombinant Human TS
IC50 (Continuous Exposure) 0.39 µM - 6.6 µMVarious Murine & Human Cell Lines
~1 µMA253 & FaDu (HNSCC)
~0.6 µMCCRF-CEM (Leukemia)
0.4 µMMTX-Resistant CCRF-CEM
IC50 (Intermittent Exposure) ~2 µM (24h)CCRF-CEM
~48 µM (6h)CCRF-CEM
Table 2: Pharmacokinetic Parameters of this compound
ParameterValueSpeciesDosingReference
Half-life (T½) 3.020 hMice50 mg/kg, IV
5.046 hMice200 mg/kg, PO
AUC 89.972 mg/L/hMice50 mg/kg, IV
84.893 mg/L/hMice200 mg/kg, PO
Peak Concentration (Cmax) 18.0 mg/LMice200 mg/kg, PO
Time to Peak (Tmax) 1.0 hMice200 mg/kg, PO
Clearance (CL) 0.556 L/h/kgMice50 mg/kg, IV
Oral Bioavailability 23.58%Mice200 mg/kg PO vs 50 mg/kg IV
89% (median)HumansOral

Experimental Protocols

Cell Growth Inhibition Assay (IC50 Determination)

This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) based assays.

  • Cell Seeding:

    • Culture cells in appropriate medium to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into 96-well plates at a density of 1,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.

    • Remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at a low speed.

  • Data Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This protocol is based on the principle of measuring the release of tritium (B154650) from [5-³H]deoxyuridine monophosphate ([³H]dUMP) during its conversion to dTMP by TS.

  • Cell Lysate Preparation:

    • Harvest cells treated with this compound and control cells.

    • Wash cells with cold PBS and resuspend in a lysis buffer.

    • Homogenize the cells and centrifuge to obtain a clear cell lysate (cytosolic fraction).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell lysate, [³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate in an appropriate buffer.

    • For blanks, omit the 5,10-methylenetetrahydrofolate.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Separation and Measurement:

    • Stop the reaction by adding activated charcoal to adsorb the unreacted [³H]dUMP.

    • Centrifuge to pellet the charcoal.

    • The supernatant, containing the released tritium in the form of ³H₂O, is collected.

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of tritium released, which is proportional to the TS activity.

    • Compare the TS activity in this compound-treated cells to that in control cells to determine the percentage of inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing S-phase cell cycle arrest using propidium (B1200493) iodide (PI) staining.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 cells per sample.

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantification of this compound in Plasma by HPLC-MS

This protocol is based on a published method for determining this compound concentration in mouse plasma.

  • Sample Preparation:

    • Collect blood samples at various time points after this compound administration.

    • Centrifuge to separate the plasma.

    • Perform a liquid-liquid extraction of the plasma sample.

  • HPLC-MS Analysis:

    • Use a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system.

    • Inject the extracted sample onto a suitable C18 column.

    • Use an appropriate mobile phase for gradient or isocratic elution.

    • Detect this compound and an internal standard using mass spectrometry in selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound.

    • Determine the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve.

    • Use pharmacokinetic software to calculate parameters such as T½, AUC, Cmax, and clearance.

Visualizations

Nolatrexed_Uptake_and_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nolatrexed_ext This compound Nolatrexed_int This compound Nolatrexed_ext->Nolatrexed_int Passive Diffusion Membrane Nolatrexed_int->Nolatrexed_ext Rapid Efflux TS Thymidylate Synthase (TS) Nolatrexed_int->TS Inhibition (Ki = 11 nM) TS_complex dUMP + 5,10-CH2-THF TS_complex->TS dTMP dTMP TS->dTMP Catalysis S_phase S-Phase Arrest DNA DNA Synthesis dTMP->DNA DNA->S_phase Inhibition Nolatrexed_Metabolic_Effects cluster_sult Sulfotransferase Pathway cluster_cyp Cytochrome P450 Pathway This compound This compound SULT_gene SULT Gene Expression This compound->SULT_gene Induction CYP CYP2C8 / CYP3A4 This compound->CYP Inhibition SULT_protein SULT Protein SULT_gene->SULT_protein Translation Metabolite Inactive Metabolite CYP->Metabolite Metabolism Paclitaxel Paclitaxel Paclitaxel->CYP Experimental_Workflow_IC50 A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 490 nm F->G H Calculate IC50 G->H

References

Nolatrexed's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolatrexed (AG337), a non-classical, lipophilic quinazoline (B50416) folate analog, is a potent and specific inhibitor of thymidylate synthase (TS).[1] As a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a well-established target in oncology.[2] Inhibition of TS by this compound leads to the depletion of the intracellular thymidylate pool, which in turn disrupts DNA replication and results in a characteristic arrest of the cell cycle in the S-phase.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Thymidylate Synthase Inhibition and S-Phase Arrest

This compound functions as a non-competitive inhibitor of human thymidylate synthase, with a Ki (inhibition constant) of 11 nM.[1] By binding to TS, this compound blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component of DNA. The resulting depletion of dTTP pools directly impedes DNA synthesis, leading to an accumulation of cells in the S-phase of the cell cycle. This S-phase arrest is a hallmark of thymidylate synthase inhibitors. The effects of this compound have been shown to be reversible upon removal of the drug.

Quantitative Analysis of Cell Cycle Progression

Table 1: Representative Data on the In Vitro Efficacy of this compound

ParameterValueCell Line(s)Reference
Ki (human TS) 11 nMRecombinant Human
IC50 0.39 µM - 6.6 µMMurine and Human

Signaling Pathways Governing this compound-Induced S-Phase Arrest

The S-phase arrest induced by this compound is a consequence of the activation of the DNA damage response (DDR) pathway, primarily mediated by the ATR-Chk1 signaling axis. The stalling of replication forks due to dNTP imbalance is recognized as a form of DNA damage, triggering a cascade of signaling events to halt cell cycle progression and allow for potential repair.

Nolatrexed_Mechanism_of_Action This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibition dNTP dNTP Pool Imbalance (dTTP depletion) TS->dNTP Leads to Replication DNA Replication Stress (Stalled Replication Forks) dNTP->Replication Causes S_Phase_Arrest S-Phase Cell Cycle Arrest Replication->S_Phase_Arrest Results in

Figure 1: Mechanism of this compound-induced S-phase arrest.

The stalled replication forks activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1). Activated Chk1 then targets key cell cycle regulators to enforce the S-phase checkpoint.

Nolatrexed_Signaling_Pathway cluster_upstream Upstream Events cluster_checkpoint S-Phase Checkpoint Activation cluster_downstream Downstream Effectors This compound This compound TS Thymidylate Synthase This compound->TS Inhibits dTTP dTTP Depletion Replication_Stress Replication Stress ATR ATR Replication_Stress->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates p_Chk1 p-Chk1 (active) Cdc25A Cdc25A p_Chk1->Cdc25A Inhibits CDK2_CyclinE CDK2/Cyclin E Cdc25A->CDK2_CyclinE Activates S_Phase_Arrest S-Phase Arrest Cdc25A->S_Phase_Arrest Prevents S_Phase_Progression S-Phase Progression CDK2_CyclinE->S_Phase_Progression Promotes

Figure 2: ATR-Chk1 signaling in this compound-induced arrest.

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture a cancer cell line of interest (e.g., L1210 murine leukemia cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells at a density that will allow for logarithmic growth during the course of the experiment.

  • Prepare a stock solution of this compound dihydrochloride (B599025) in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired final concentrations in culture medium.

  • Treat cells with varying concentrations of this compound or vehicle control for different time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium (B1200493) Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells by centrifugation and wash once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.

  • Incubate the cells on ice for at least 30 minutes for fixation.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • The DNA content will be measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow start Cell Treatment with this compound harvest Harvest and Wash Cells start->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide/RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Figure 3: Workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in cell cycle regulation.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin E, anti-phospho-Chk1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment with this compound, lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation status.

Conclusion

This compound is a potent inhibitor of thymidylate synthase that effectively induces S-phase cell cycle arrest in cancer cells. This targeted mechanism of action, mediated through the disruption of DNA synthesis and activation of the ATR-Chk1 checkpoint pathway, underscores its potential as an anticancer agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of this compound and other thymidylate synthase inhibitors. Further studies providing detailed quantitative data on cell cycle distribution and the modulation of specific cell cycle regulatory proteins will be invaluable in fully elucidating the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Nolatrexed-Induced Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nolatrexed (Thymitaq®, AG337) is a lipophilic, non-classical quinazoline (B50416) folate analogue that acts as a potent and specific inhibitor of thymidylate synthase (TS).[1][2] By disrupting the synthesis of deoxythymidine monophosphate (dTMP), a critical precursor for DNA replication, this compound induces a state of "thymine-less death" in rapidly proliferating cancer cells.[3] This ultimately leads to S-phase cell cycle arrest and the initiation of caspase-dependent apoptosis.[4] This technical guide provides a comprehensive overview of the this compound-induced apoptosis pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling cascades.

Core Mechanism of Action

This compound's primary mechanism of action is the non-competitive inhibition of thymidylate synthase, a pivotal enzyme in the de novo synthesis of pyrimidines.[1][2] Unlike classical antifolates, this compound's entry into cells is not dependent on the reduced folate carrier and it does not require polyglutamylation for its activity, which may help overcome certain mechanisms of drug resistance.[3] The inhibition of TS by this compound leads to a depletion of the intracellular dTMP pool, resulting in an imbalance of deoxynucleotides. This "thymidylate stress" triggers DNA damage and replication stress, which in turn activates the DNA damage response (DDR) pathway, culminating in S-phase cell cycle arrest and apoptosis.[5]

Quantitative Data on this compound's Efficacy

The potency of this compound has been evaluated in various preclinical studies. The following tables summarize key quantitative data regarding its enzymatic inhibition and cytotoxic effects on different cancer cell lines.

Table 1: In Vitro Inhibition of Human Thymidylate Synthase by this compound [3]

ParameterValue
Mechanism of ActionNon-competitive
Ki (Inhibition Constant)11 nM

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines [1][2]

Cell LineCancer TypeIC50 (µM)
A253Head and Neck Squamous Cell Carcinoma~1
FaDuHead and Neck Squamous Cell Carcinoma~1.5
CCRF-CEMAcute Lymphoblastic Leukemia0.39 - 6.6
Murine Cell LinesVarious0.39 - 6.6

Note: IC50 values are highly dependent on the specific cell line, experimental conditions, and duration of drug exposure.

The this compound-Induced Apoptosis Signaling Pathway

The induction of apoptosis by this compound is a multi-step process that originates from the inhibition of thymidylate synthase and subsequent S-phase cell cycle arrest. The precise signaling cascade is believed to involve the activation of the intrinsic apoptotic pathway.

S-Phase Arrest and the DNA Damage Response

The depletion of dTMP caused by this compound leads to stalling of replication forks and the accumulation of single-stranded DNA, which is recognized by the cell's DNA damage surveillance machinery. This activates the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway, a key regulator of the S-phase checkpoint.[5] Activated Chk1 can phosphorylate and inactivate Cdc25A, a phosphatase required for the activation of cyclin-dependent kinase 2 (CDK2), a key driver of S-phase progression. This leads to the observed S-phase arrest.

S_Phase_Arrest This compound This compound TS Thymidylate Synthase This compound->TS Inhibits dTMP dTMP Synthesis TS->dTMP Catalyzes DNA_Replication DNA Replication Stress dTMP->DNA_Replication Depletion leads to ATR ATR Activation DNA_Replication->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 S_Phase_Arrest S-Phase Cell Cycle Arrest Chk1->S_Phase_Arrest

Diagram 1: this compound-induced S-phase cell cycle arrest pathway.
Intrinsic Apoptosis Pathway Activation

Prolonged S-phase arrest and persistent DNA damage signaling are thought to be the primary triggers for the intrinsic, or mitochondrial, pathway of apoptosis. While direct evidence specifically for this compound is limited, this pathway is a common consequence of chemotherapy-induced DNA damage.

Mitochondrial Outer Membrane Permeabilization (MOMP): A critical event in the intrinsic pathway is MOMP, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, oligomerize in the outer mitochondrial membrane, forming pores that lead to the release of pro-apoptotic factors from the intermembrane space into the cytosol.[6] The activity of Bax and Bak is counteracted by anti-apoptotic Bcl-2 family members such as Bcl-2 and Mcl-1. The ratio of pro- to anti-apoptotic Bcl-2 proteins is a key determinant of a cell's susceptibility to apoptosis.[7] It is hypothesized that the stress signals originating from this compound-induced S-phase arrest lead to an increased Bax/Bcl-2 ratio, favoring apoptosis.

Apoptosome Formation and Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol is a pivotal step. In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome.[8] The apoptosome then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[9]

Intrinsic_Apoptosis_Pathway cluster_0 Upstream Signaling cluster_1 Mitochondrial Events cluster_2 Caspase Cascade S_Phase_Arrest Prolonged S-Phase Arrest (from this compound) Bcl2_Family Increased Bax/Bcl-2 Ratio S_Phase_Arrest->Bcl2_Family MOMP MOMP Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Diagram 2: Hypothesized intrinsic apoptosis pathway induced by this compound.
The Role of p53

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to DNA damage. Studies have shown that the p53 status of cancer cells can influence their sensitivity to this compound. However, this appears to be an indirect effect related to the regulation of thymidylate synthase levels, rather than a direct role in the apoptotic signaling cascade itself.[10] For instance, in some colorectal cancer cell lines, a mutant p53 status was associated with increased TS expression and resistance to this compound.[10] Therefore, while p53 status is an important consideration for predicting this compound efficacy, it may not be a direct upstream activator of the apoptotic pathway in this context.

Experimental Protocols for Studying this compound-Induced Apoptosis

The following section details key experimental protocols for investigating the apoptotic effects of this compound in a research setting.

Cell Viability Assay to Determine IC50

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay such as MTT.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well tissue culture plates

    • This compound dihydrochloride (B599025) stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[3]

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Diagram 3: Workflow for determining the IC50 of this compound.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at a relevant concentration (e.g., near the IC50) for a desired time.

    • Harvest cells, including any floating cells in the medium.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[11]

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

  • Materials:

    • Treated and control cell lysates

    • Caspase-Glo® 3/7 Assay System or similar

    • Luminometer

  • Procedure:

    • Treat cells with this compound and prepare cell lysates according to the assay kit manufacturer's instructions.

    • Add the Caspase-Glo® 3/7 reagent to the cell lysates in a 96-well plate.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

    • Calculate the fold change in caspase-3/7 activity in this compound-treated cells compared to control cells.[12]

Western Blot Analysis of Apoptotic Proteins

This protocol allows for the detection and quantification of key proteins in the apoptotic pathway.

  • Materials:

    • Treated and control cell lysates

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cytochrome c, anti-phospho-Chk1, anti-p53)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare protein lysates from this compound-treated and control cells.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the desired primary antibody.

    • Wash and incubate with the appropriate secondary antibody.

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.[13][14][15]

DNA Fragmentation (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • Treated and control cells fixed on slides or in suspension

    • In Situ Cell Death Detection Kit (e.g., with fluorescein-dUTP)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Fix and permeabilize this compound-treated and control cells.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTP.

    • Wash the cells and analyze by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[9][16]

Conclusion

This compound is a potent thymidylate synthase inhibitor that induces S-phase cell cycle arrest and subsequent caspase-dependent apoptosis in cancer cells. The apoptotic signaling cascade is believed to proceed primarily through the intrinsic mitochondrial pathway, initiated by DNA damage and replication stress. Key events include the activation of the ATR/Chk1 pathway, an increase in the Bax/Bcl-2 ratio leading to MOMP, cytochrome c release, and the activation of the caspase cascade. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of the this compound-induced apoptosis pathway, which is crucial for its continued development and potential clinical application in oncology.

References

Nolatrexed as a Non-Classical Antifolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nolatrexed (Thymitaq®, AG337), a non-classical antifolate designed as a specific inhibitor of thymidylate synthase. This document delves into its core mechanism of action, presents key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes associated biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a lipophilic, quinazoline-based folate analog that acts as a potent and specific non-competitive inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] Unlike classical antifolates such as methotrexate, this compound does not possess a terminal glutamate (B1630785) moiety. This structural distinction allows it to bypass common mechanisms of antifolate resistance, such as impaired transport via the reduced folate carrier and lack of intracellular polyglutamylation.[3] Its mode of entry into cells is believed to be passive diffusion, owing to its lipophilic nature.[4]

Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting thymidylate synthase. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, with 5,10-methylenetetrahydrofolate serving as the methyl donor.[5] This reaction is the sole intracellular de novo source of dTMP, an essential precursor for DNA synthesis.

By binding to the folate cofactor site of TS, this compound blocks the catalytic cycle, leading to a depletion of the intracellular dTMP pool. The subsequent imbalance of deoxynucleotides and increased levels of dUMP result in DNA damage, S-phase cell cycle arrest, and ultimately, caspase-dependent apoptosis in rapidly proliferating cancer cells.

Quantitative Data

Physicochemical and Pharmacokinetic Properties
PropertyValueReference(s)
IUPAC Name 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one
Synonyms AG337, Thymitaq
Molecular Formula C₁₄H₁₂N₄OS
Molecular Weight 284.34 g/mol
Ki (human TS) 11 nM
Inhibition Type Non-competitive
Oral Bioavailability Approximately 89% (range 33-116%)
In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various cancer cell lines, demonstrating its broad anti-proliferative activity.

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
L1210Murine Leukemia0.39
A253Head and Neck Squamous Cell Carcinoma~ 1.0
FaDuHead and Neck Squamous Cell Carcinoma~ 1.0
CCRF-CEMHuman Leukemia0.4 - 6.6 (depending on exposure time)
Clinical Trial Results in Hepatocellular Carcinoma (HCC)

This compound has been evaluated in several clinical trials for the treatment of advanced hepatocellular carcinoma.

Trial Identifier/PhaseTreatment RegimenKey FindingsReference(s)
Phase IIThis compound (795 mg/m²/day for 5 days)N=41 (26 evaluable). Partial Response (PR): 8%. Stable Disease (SD): 54%. Median Overall Survival (OS): 7 months.
Phase IIThis compound (725 mg/m²/day for 5 days)N=48 (39 evaluable). PR: 2.6%. SD: 46%. Median OS: 32 weeks.
Phase II (Randomized vs. Doxorubicin)This compound (725 mg/m²/day for 5 days)N=54. No objective responses in either arm. Median OS: 139 days (this compound) vs. 104 days (Doxorubicin).
Phase III (Randomized vs. Doxorubicin)This compound vs. DoxorubicinN=445. Objective Response Rate: 1.4% (this compound) vs. 4.0% (Doxorubicin). Median OS: 22.3 weeks (this compound) vs. 32.3 weeks (Doxorubicin).

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Tritium Release Assay)

This assay measures the activity of thymidylate synthase by quantifying the release of tritium (B154650) from [5-³H]dUMP during its conversion to dTMP.

Materials:

  • Recombinant human thymidylate synthase

  • [5-³H]dUMP (radiolabeled substrate)

  • dUMP (unlabeled substrate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, EDTA, and dithiothreitol)

  • This compound stock solution (in DMSO)

  • Activated charcoal suspension

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, dUMP, 5,10-methylenetetrahydrofolate, and varying concentrations of this compound (or vehicle control).

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant human thymidylate synthase to the reaction mixture.

  • Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of activated charcoal suspension. The charcoal will bind to the unreacted [5-³H]dUMP.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer a portion of the supernatant (containing the released ³H₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

cluster_classical Classical Antifolates (e.g., Methotrexate) cluster_non_classical Non-Classical Antifolates (e.g., this compound) Reduced Folate Carrier Reduced Folate Carrier Polyglutamylation (FPGS) Polyglutamylation (FPGS) Reduced Folate Carrier->Polyglutamylation (FPGS) Intracellular Retention Intracellular Retention Polyglutamylation (FPGS)->Intracellular Retention Passive Diffusion Passive Diffusion Intracellular Action Intracellular Action Passive Diffusion->Intracellular Action No Polyglutamylation No Polyglutamylation

Classical vs. Non-Classical Antifolate Cellular Uptake

dUMP dUMP TS Thymidylate Synthase dUMP->TS CH2THF 5,10-CH2-THF CH2THF->TS dTMP dTMP TS->dTMP DHF Dihydrofolate TS->DHF DNA Synthesis DNA Synthesis dTMP->DNA Synthesis This compound This compound This compound->TS

Thymidylate Synthase Catalytic Cycle and this compound Inhibition

start Start cell_culture Cancer Cell Culture start->cell_culture nolatrexed_treatment Treat with this compound (Dose-Response) cell_culture->nolatrexed_treatment incubation Incubate (e.g., 72h) nolatrexed_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis ic50 Determine IC50 data_analysis->ic50

Experimental Workflow for IC50 Determination

cluster_resistance Potential Resistance Mechanisms cluster_bypass Bypass Signaling This compound This compound TS_inhibition Thymidylate Synthase Inhibition This compound->TS_inhibition Cell_Death Apoptosis TS_inhibition->Cell_Death Resistance Resistance TS_inhibition->Resistance TS_overexpression TS Overexpression Resistance->TS_overexpression Bypass_Pathways Activation of Bypass Pathways Resistance->Bypass_Pathways MAPK_ERK MAPK/ERK Pathway Bypass_Pathways->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Bypass_Pathways->PI3K_Akt Cell Survival/Proliferation Cell Survival/Proliferation MAPK_ERK->Cell Survival/Proliferation PI3K_Akt->Cell Survival/Proliferation

Potential Mechanisms of Resistance to this compound

Conclusion

This compound represents a rationally designed, non-classical thymidylate synthase inhibitor with a distinct mechanism of action and cellular uptake compared to classical antifolates. While preclinical studies demonstrated potent in vitro and in vivo activity, clinical trials in advanced hepatocellular carcinoma have shown modest efficacy as a single agent. Understanding its unique properties, including its circumvention of common antifolate resistance mechanisms, remains crucial for exploring its potential in combination therapies or in other cancer types. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers investigating this compound and the broader field of antifolate-based cancer therapeutics.

References

Structural Analysis of Nolatrexed Binding to Thymidylate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolatrexed (brand name Thymitaq, developmental code AG337) is a potent, non-classical inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] Its unique lipophilic nature and lack of a polyglutamatable side chain allow it to bypass common resistance mechanisms associated with classical antifolates.[2][3] This technical guide provides an in-depth structural and biochemical analysis of the binding of this compound to human thymidylate synthase (hTS), offering a comprehensive resource for researchers in oncology drug discovery and development. We present detailed experimental protocols for the characterization of this interaction, quantitative binding and inhibition data, and visualizations of the key molecular interactions and experimental workflows.

Mechanism of Action

This compound is a quinazoline (B50416) folate analog that acts as a non-competitive inhibitor of thymidylate synthase with respect to the substrate deoxyuridine monophosphate (dUMP) and competitively with the folate cofactor.[2][3] It binds to the folate binding site of the enzyme, thereby preventing the methylation of dUMP to dTMP.[2][3] This inhibition leads to a depletion of the intracellular dTMP pool, resulting in "thymineless death," S-phase cell cycle arrest, and subsequent apoptosis in rapidly proliferating cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound with human thymidylate synthase.

Table 1: Enzyme Inhibition Data

InhibitorTarget EnzymeInhibition Constant (Ki)Source
This compound (AG337)Human Thymidylate Synthase11 nM[4]

Table 2: Crystallographic Data for this compound in Complex with Human Thymidylate Synthase and dUMP

PDB ID5X67
Data Collection
Resolution (Å)2.13
Space GroupP3121
Unit Cell Dimensions (Å)a=96.7, b=96.7, c=84.1
Refinement
R-work0.153
R-free0.206
Source[2]

Structural Analysis of the this compound-TS Complex

The crystal structure of human thymidylate synthase in a ternary complex with dUMP and this compound (PDB ID: 5X67) reveals the molecular basis of its inhibitory activity.[2] this compound occupies the folate-binding pocket of the enzyme.[2] Upon binding of this compound and dUMP, significant conformational changes are observed in the enzyme. Specifically, two insert regions in hTS undergo positional shifts toward the catalytic center, effectively closing the active site.[2] The C-terminal loop shows a notable movement of up to 2.2 Å further into the active site. These structural rearrangements highlight the dynamic nature of the enzyme and provide a basis for the rational design of novel TS inhibitors.

Experimental Protocols

Recombinant Human Thymidylate Synthase (hTS) Expression and Purification

This protocol is based on methodologies for producing recombinant hTS for structural and biochemical studies.

Protocol:

  • Expression:

    • The gene for human thymidylate synthase is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Cultures are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 3-16 hours at 18-25°C.

  • Cell Lysis:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM β-mercaptoethanol) supplemented with protease inhibitors.

    • Lysis is performed by sonication on ice.

  • Purification:

    • The cell lysate is clarified by centrifugation.

    • If the protein is expressed with a His-tag, it is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • The protein is eluted with an imidazole (B134444) gradient.

    • Further purification can be achieved by ion-exchange and size-exclusion chromatography to obtain a homogenous protein preparation.

Crystallization of the hTS-dUMP-Nolatrexed Ternary Complex

The following is a representative protocol for the crystallization of the ternary complex, based on the study by Chen et al. (2017)[2].

Protocol:

  • Complex Formation:

    • Purified hTS is incubated with a molar excess of dUMP and this compound.

  • Crystallization:

    • The hTS-dUMP-Nolatrexed complex is crystallized using the hanging drop vapor diffusion method.

    • Crystals are grown by mixing the protein-ligand solution with a reservoir solution containing a precipitant, such as ammonium (B1175870) sulfate, at a specific pH. For the apo-hTS crystals that were soaked with this compound, the crystallization condition was 0.1 M Tris-HCl, pH 8.5, and 1.2 M ammonium sulfate.[2]

  • X-ray Diffraction Data Collection:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • Data are processed and scaled using standard crystallographic software.

  • Structure Determination and Refinement:

    • The structure is solved by molecular replacement using a known structure of hTS as a search model.

    • The model is refined using crystallographic software, and the ligands (dUMP and this compound) are built into the electron density maps.

Thymidylate Synthase Inhibition Assay

This spectrophotometric assay measures the activity of TS by monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM sodium ascorbate, and 100 mM β-mercaptoethanol.

    • Recombinant human thymidylate synthase.

    • dUMP solution.

    • CH2H4folate solution.

    • This compound dihydrochloride (B599025) solution in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The reaction is initiated by adding the enzyme to a reaction mixture containing the assay buffer, dUMP, CH2H4folate, and varying concentrations of this compound.

    • The increase in absorbance at 340 nm is monitored over time at 37°C using a spectrophotometer.

    • The initial reaction rates are determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • The percentage of inhibition is calculated for each this compound concentration relative to a control reaction without the inhibitor.

    • The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., non-competitive inhibition) using non-linear regression analysis.

Visualizations

Signaling Pathway of Thymidylate Synthase Inhibition

TS_Inhibition_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP DHF DHF TS->DHF This compound This compound This compound->TS Inhibition Apoptosis Apoptosis DNA_Synthesis->Apoptosis Depletion leads to CH2HF 5,10-CH2-THF CH2HF->TS

Caption: Mechanism of Action of this compound on the Thymidylate Synthase Pathway.

Experimental Workflow for Structural Analysis

Structural_Analysis_Workflow cluster_protein Protein Production cluster_structure Structural Determination Expression hTS Expression in E. coli Purification Purification (IMAC, SEC) Expression->Purification Crystallization Crystallization with This compound & dUMP Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution PDB_Deposition PDB_Deposition Structure_Solution->PDB_Deposition PDB: 5X67 Inhibition_Effects This compound This compound TS_Binding Binds to Thymidylate Synthase This compound->TS_Binding TS_Inhibition Inhibition of TS Activity TS_Binding->TS_Inhibition dTMP_Depletion dTMP Pool Depletion TS_Inhibition->dTMP_Depletion DNA_Damage DNA Synthesis Inhibition & Damage dTMP_Depletion->DNA_Damage Apoptosis S-Phase Arrest & Apoptosis DNA_Damage->Apoptosis

References

A Technical Guide to the Lipophilicity and Cell Membrane Permeability of Nolatrexed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolatrexed (AG337, Thymitaq) is a potent, non-competitive, lipophilic inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis.[1] Its design as a lipophilic molecule is a key feature intended to circumvent common resistance mechanisms associated with classical antifolates, which often rely on active transport mechanisms for cellular entry. This technical guide provides a comprehensive overview of the lipophilicity and cell membrane permeability of this compound, summarizing available data, outlining detailed experimental protocols for their determination, and visualizing key concepts.

Introduction to this compound

This compound is a quinazoline (B50416) folate analog that was developed as an antineoplastic agent.[2] Unlike traditional antifolates such as methotrexate, this compound does not possess a glutamate (B1630785) moiety. This structural difference means it does not require carrier-mediated transport to enter cells and is not a substrate for polyglutamation, a process that can enhance the intracellular concentration and activity of classical antifolates.[1] Consequently, this compound's lipophilic nature and its ability to passively diffuse across cell membranes are central to its pharmacological profile and its potential to overcome certain forms of drug resistance.[1]

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By binding to the folate cofactor binding site of TS, this compound blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[1] This leads to a depletion of the intracellular dTMP pool, resulting in the inhibition of DNA synthesis and subsequent "thymineless death" in rapidly proliferating cancer cells.

Lipophilicity of this compound

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is a key determinant of how well a compound can traverse biological membranes. The lipophilicity of a compound is typically expressed as the logarithm of its partition coefficient (LogP) between an organic and an aqueous phase, most commonly octanol (B41247) and water.

Quantitative Lipophilicity Data
ParameterPredicted ValueSource
LogP1.9ALOGPS
LogP1.98ChemAxon

These values are computationally predicted and may not reflect experimentally determined values.

Experimental Protocol for Determining LogP (Shake-Flask Method)

The gold-standard method for the experimental determination of LogP is the shake-flask method using n-octanol and water.

Materials:

  • This compound dihydrochloride

  • n-Octanol (reagent grade)

  • Purified water (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glassware (flasks, separatory funnels)

  • Shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Pre-saturation: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in the aqueous phase (water or PBS) of known concentrations. Generate a standard curve by analyzing these standards using HPLC.

  • Partitioning:

    • Prepare a solution of this compound in the pre-saturated aqueous phase at a known concentration.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of this compound in the aqueous phase using the pre-established HPLC method and standard curve.

    • The concentration in the n-octanol phase can be determined by difference from the initial concentration in the aqueous phase.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [this compound]octanol / [this compound]aqueous

    • Calculate LogP as: LogP = log10(P)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound in aqueous phase C Mix aqueous this compound and octanol A->C B Pre-saturate octanol and water B->C D Shake to equilibrate C->D E Centrifuge to separate phases D->E F Quantify this compound in aqueous phase (HPLC) E->F G Calculate [this compound]octanol F->G H Calculate LogP G->H

Workflow for Shake-Flask LogP Determination.

Cell Membrane Permeability of this compound

The ability of a drug to cross the cell membrane is fundamental to its therapeutic effect, especially for intracellular targets like thymidylate synthase. This compound's lipophilicity is a key design feature that facilitates its passage across the lipid bilayer of cell membranes via passive diffusion.

Mechanism of Cellular Uptake

This compound is believed to enter cells primarily through passive diffusion. This mechanism is a direct consequence of its lipophilic character and the absence of a charged glutamate moiety, which allows it to bypass the need for specific folate transporters that are required by classical antifolates.

G Extracellular Space Extracellular Space Intracellular Space Intracellular Space Nolatrexed_out This compound Nolatrexed_in This compound Nolatrexed_out->Nolatrexed_in Passive Diffusion TS Thymidylate Synthase (TS) Nolatrexed_in->TS Inhibition DNA DNA Synthesis (inhibited) TS->DNA

Cellular Uptake and Mechanism of Action of this compound.
Quantitative Cell Membrane Permeability Data

Specific experimental data quantifying the cell membrane permeability of this compound, such as apparent permeability coefficients (Papp) from Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA), are not currently available in published literature. The following sections describe the standard protocols for how such data could be generated.

Experimental Protocol for Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses transporters, mimicking the intestinal epithelium. This model is widely used to predict the oral absorption of drugs.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound dihydrochloride

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in flasks until they reach 80-90% confluency.

    • Seed the cells onto Transwell® inserts at an appropriate density.

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure the formation of tight junctions.

    • Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add a solution of this compound in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical) - for efflux assessment:

    • The procedure is the same as above, but the this compound solution is added to the basolateral compartment, and samples are collected from the apical compartment.

  • Quantification:

    • Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where:

      • dQ/dt is the steady-state flux of this compound across the monolayer (µg/s)

      • A is the surface area of the Transwell® insert (cm2)

      • C0 is the initial concentration of this compound in the donor compartment (µg/mL)

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

G cluster_culture Cell Culture & Monolayer Formation cluster_validation Monolayer Validation cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to differentiate A->B C Measure TEER B->C D Perform Lucifer Yellow permeability test B->D E Add this compound to donor compartment C->E D->E F Incubate at 37°C E->F G Sample from receiver compartment at time points F->G H Quantify this compound (LC-MS/MS) G->H I Calculate Papp H->I

Workflow for Caco-2 Permeability Assay.
Experimental Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive transcellular permeability across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate buffer solution (pH 7.4)

  • This compound dihydrochloride

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Addition:

    • Fill the acceptor plate wells with buffer.

    • Add a solution of this compound in buffer to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation:

    • The effective permeability (Pe) is calculated using an equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Conclusion

This compound's lipophilicity is a cornerstone of its design, enabling it to passively diffuse across cell membranes and thereby circumvent resistance mechanisms that affect classical antifolates. While quantitative experimental data on its lipophilicity and cell membrane permeability are not extensively documented in publicly available literature, established in vitro models such as the shake-flask method for LogP determination and Caco-2 and PAMPA assays for permeability assessment can provide these crucial parameters. The detailed protocols provided in this guide offer a framework for researchers to generate such data, which is essential for a comprehensive understanding of this compound's pharmacokinetic and pharmacodynamic properties and for the development of novel thymidylate synthase inhibitors.

References

The Early Discovery and Synthesis of Nolatrexed: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolatrexed (formerly known as AG337 and Thymitaq) is a potent, non-classical, lipophilic quinazoline (B50416) folate analog designed as a specific inhibitor of thymidylate synthase (TS). Its discovery marked a significant advancement in the development of non-competitive inhibitors of this critical enzyme in DNA synthesis. This technical guide provides an in-depth overview of the early discovery, mechanism of action, and chemical synthesis of this compound. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for a Novel Thymidylate Synthase Inhibitor

Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] The inhibition of TS leads to a depletion of the dTMP pool, resulting in "thymineless death," a state of cellular apoptosis, particularly in rapidly proliferating cancer cells.[1] This has established TS as a key target for anticancer therapies.

Classical antifolates require active transport into cells and intracellular polyglutamylation for retention and optimal activity. Resistance to these agents can emerge through impaired transport or reduced polyglutamylation. This compound was developed by Agouron Pharmaceuticals to circumvent these resistance mechanisms.[2] As a lipophilic molecule, it can diffuse passively across cell membranes, and it does not require polyglutamylation for its activity.[2]

Mechanism of Action: Non-Competitive Inhibition of Thymidylate Synthase

This compound acts as a potent and specific, non-competitive inhibitor of human thymidylate synthase, with a Ki of 11 nM.[3] It binds to the folate cofactor binding site on the enzyme, preventing the normal substrate interaction required for the methylation of deoxyuridine monophosphate (dUMP) to dTMP. This inhibition of TS leads to a cascade of downstream cellular events.

The depletion of dTMP and the subsequent decrease in deoxythymidine triphosphate (dTTP) pools cause an imbalance in the deoxynucleotide (dNTP) pool, leading to increased incorporation of uracil (B121893) into DNA during replication. The cellular machinery attempts to repair this via base excision repair, but the persistent lack of dTTP leads to futile repair cycles, resulting in DNA strand breaks. This DNA damage triggers a DNA damage response, leading to cell cycle arrest in the S phase and, ultimately, caspase-dependent apoptosis. Studies have shown that this apoptotic response can be mediated through both p53-dependent and p53-independent pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and early clinical studies of this compound.

Table 1: Preclinical Activity of this compound

ParameterValueCell Line/SystemReference
Ki (human TS) 11 nMRecombinant human thymidylate synthase
IC50 0.39 µM - 6.6 µMPanel of murine and human cancer cell lines

Table 2: Phase I Oral Administration Clinical Data for this compound

ParameterValueConditionsReference
Dose Range 288-1000 mg/m²/day5-day oral administration
Recommended Phase II Dose 800 mg/m²/day5-day oral administration
Median Bioavailability 89% (range 33-116%)Oral administration
Peak Plasma Concentration (Cmax) - Fasted 15.0 µg/mL (median)800 mg/m²/day dose
Peak Plasma Concentration (Cmax) - Fed 8.3 µg/mL (median)800 mg/m²/day dose
Time to Peak (Tmax) - Fasted 45 min (median)800 mg/m²/day dose
Time to Peak (Tmax) - Fed 180 min (median)800 mg/m²/day dose
C50 for Thrombocytopenia 6.0 µg/mLAverage trough concentration
C50 for Neutropenia 0.6 µg/mLAverage trough concentration

Experimental Protocols

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This assay directly measures the enzymatic activity of TS by quantifying the release of tritium (B154650) from [5-³H]dUMP during its conversion to dTMP.

Materials:

  • Cell lysates

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • [5-³H]deoxyuridine-5'-monophosphate ([³H]dUMP)

  • 5,10-methylenetetrahydrofolate (CH₂THF) cofactor

  • Activated charcoal solution

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare Cell Lysates: Lyse cell pellets in lysis buffer via sonication or freeze-thaw cycles. Centrifuge at high speed to pellet debris and collect the supernatant.

  • Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, [³H]dUMP, CH₂THF, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding activated charcoal, which binds to the unreacted [³H]dUMP.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the released ³H₂O, to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the DNA content and the percentage of cells in G0/G1, S, and G2/M phases.

Chemical Synthesis of this compound

The synthesis of this compound (2-amino-6-methyl-5-(pyridin-4-ylthio)-3H-quinazolin-4-one) can be achieved through a multi-step process, with a key Ullmann condensation reaction. A representative synthetic route is outlined below.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylbenzoic acid This intermediate can be prepared from 4-bromo-5-methylisatin (B30822) through oxidative cleavage.

Step 2: Cyclization to form 6-bromo-2-amino-7-methyl-3H-quinazolin-4-one The anthranilic acid derivative is cyclized to form the quinazolinone ring. This can be achieved by reacting with a source of the 2-amino group, such as cyanamide, often under heating.

Step 3: Ullmann Condensation with 4-Mercaptopyridine This is a copper-catalyzed cross-coupling reaction.

  • Reactants: 6-bromo-2-amino-7-methyl-3H-quinazolin-4-one, 4-mercaptopyridine, a copper catalyst (e.g., copper(I) iodide or copper powder), and a base (e.g., potassium carbonate).

  • Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Conditions: The reaction mixture is heated to a high temperature (typically >150°C) for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified, often by precipitation and recrystallization or column chromatography, to yield this compound.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Nolatrexed_Mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibition dTMP dTMP TS->dTMP Blocked dUMP dUMP dUMP->TS dNTP_pool dNTP Pool Imbalance (↓dTTP, ↑dUTP) dTMP->dNTP_pool DNA_Replication DNA Replication dNTP_pool->DNA_Replication Uracil_Incorp Uracil Misincorporation DNA_Replication->Uracil_Incorp Error DNA_Damage DNA Damage (Strand Breaks) Uracil_Incorp->DNA_Damage S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for this compound Evaluation

Nolatrexed_Workflow cluster_invitro In Vitro Evaluation cluster_synthesis Chemical Synthesis cluster_invivo In Vivo & Clinical Evaluation Enzyme_Assay Thymidylate Synthase Activity Assay Cell_Viability Cell Viability Assay (MTT) Enzyme_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Preclinical Preclinical Animal Studies (Pharmacokinetics, Efficacy) Cell_Cycle->Preclinical Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification Purification->Enzyme_Assay PhaseI Phase I Clinical Trial (Safety, PK/PD) Preclinical->PhaseI

Caption: General workflow for the development and evaluation of this compound.

Simplified this compound Synthesis Pathway

Nolatrexed_Synthesis Start 4-bromo-5-methylisatin Intermediate1 2-Amino-5-bromo-4-methylbenzoic acid Start->Intermediate1 Oxidative Cleavage Intermediate2 6-bromo-2-amino-7-methyl-3H-quinazolin-4-one Intermediate1->Intermediate2 Cyclization Product This compound Intermediate2->Product Ullmann Condensation (Cu catalyst, Base) Reagent 4-Mercaptopyridine Reagent->Product

Caption: A simplified chemical synthesis pathway for this compound.

Conclusion

This compound represents a significant achievement in structure-based drug design, resulting in a potent, non-competitive inhibitor of thymidylate synthase with a distinct pharmacological profile compared to classical antifolates. Its early development, characterized by a clear mechanism of action and promising preclinical and initial clinical data, laid the groundwork for its further investigation as an anticancer agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of cancer drug development and enzymology.

References

Methodological & Application

Nolatrexed In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolatrexed, also known as AG337 or Thymitaq, is a potent, non-competitive, lipophilic quinazoline (B50416) folate analog that acts as an inhibitor of thymidylate synthase (TS).[1][2] By binding to the folate cofactor site on the TS enzyme, this compound blocks the synthesis of thymidylate, an essential precursor for DNA replication.[2][3] This disruption of DNA synthesis leads to S-phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] Unlike traditional antifolates, this compound's lipophilic nature allows it to enter cells without relying on the reduced folate carrier (RFC) system, potentially overcoming a common mechanism of drug resistance.[4] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting thymidylate synthase, a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway. TS is responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), a necessary component of DNA.[3] By competitively inhibiting the binding of the folate cofactor, 5,10-methylenetetrahydrofolate, to TS, this compound effectively halts dTMP production, leading to a state known as "thymineless death."[3]

Nolatrexed_Mechanism_of_Action cluster_synthesis De Novo Pyrimidine Synthesis cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA This compound This compound TS_enzyme Thymidylate Synthase This compound->TS_enzyme inhibits S_Phase_Arrest S-Phase Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of action of this compound, leading to inhibition of DNA synthesis and apoptosis.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound against human thymidylate synthase and various cancer cell lines.

Table 1: Enzyme Inhibition Data

ParameterEnzyme SourceValue
K_iHuman Thymidylate Synthase11 nM[2][5][6]

Table 2: Cell Viability (IC50) Data

Cell LineCancer TypeIC50 (µM)Exposure Time
A253Head and Neck Squamous Cell Carcinoma~ 1Continuous[3]
FaDuHead and Neck Squamous Cell Carcinoma~ 1Continuous[3]
CCRF-CEMLeukemia~ 0.6Continuous[3]
MTX-resistant CCRF-CEMLeukemia0.4Continuous[3]
Various Murine and HumanVarious0.39 - 6.6Not Specified[3][5]
HNX14CHead and Neck CancerNot SpecifiedNot Specified[7]
HNX22BHead and Neck CancerNot SpecifiedNot Specified[7]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, exposure time, and the viability assay used.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • This compound Dihydrochloride (B599025)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5]

    • Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.[3]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).[3]

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.[3][8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[3][8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[8]

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8]

IC50_Determination_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation drug_treatment Treat with this compound serial dilutions overnight_incubation->drug_treatment incubation_period Incubate for 72 hours drug_treatment->incubation_period mtt_addition Add MTT solution incubation_period->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation dissolve_formazan Dissolve formazan with DMSO formazan_incubation->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for determining the IC50 value of this compound using the MTT assay.

Protocol 2: Thymidylate Synthase (TS) Enzyme Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on recombinant human thymidylate synthase.

Materials:

  • Recombinant human thymidylate synthase

  • This compound Dihydrochloride

  • dUMP (deoxyuridine monophosphate)

  • 5,10-methylenetetrahydrofolate (CH₂H₄folate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with DTT and EDTA)

  • DMSO

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare solutions of dUMP and CH₂H₄folate in the assay buffer.

    • Dilute the recombinant human TS to the desired concentration in assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the assay buffer, dUMP, CH₂H₄folate, and varying concentrations of this compound.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Reaction:

    • Initiate the reaction by adding the diluted TS enzyme to each well.[8]

    • Immediately start monitoring the increase in absorbance at 340 nm at 37°C. This change in absorbance corresponds to the oxidation of CH₂H₄folate to dihydrofolate (DHF).[8]

    • Record the absorbance at regular intervals for a defined period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.[8]

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[8]

Protocol 3: Cellular Uptake Assay

This protocol provides a general framework for assessing the cellular uptake of this compound, leveraging its intrinsic properties. A more specific protocol may need to be developed based on available analytical equipment.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound Dihydrochloride

  • PBS (ice-cold)

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation counter or LC-MS/MS system

  • (Optional) Radiolabeled this compound (e.g., ³H-Nolatrexed)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 24-well) and allow them to reach a high confluency.

  • Uptake Experiment:

    • Wash the cells with pre-warmed PBS.

    • Add medium containing a known concentration of this compound (radiolabeled or unlabeled) to the cells.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • To stop the uptake, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysates.

    • For radiolabeled compound: Measure the radioactivity in the lysate using a scintillation counter.

    • For unlabeled compound: Quantify the amount of this compound in the lysate using a validated LC-MS/MS method.

  • Data Analysis:

    • Normalize the amount of intracellular this compound to the total protein concentration of the cell lysate.

    • Plot the intracellular concentration of this compound over time to determine the uptake kinetics.

Cellular_Uptake_Workflow start Start seed_cells Seed cells to high confluency start->seed_cells wash_cells Wash with PBS seed_cells->wash_cells add_this compound Add this compound-containing medium wash_cells->add_this compound incubate_timepoints Incubate for various time points add_this compound->incubate_timepoints stop_uptake Stop uptake with ice-cold PBS wash incubate_timepoints->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells quantify_this compound Quantify intracellular this compound lyse_cells->quantify_this compound data_analysis Analyze uptake kinetics quantify_this compound->data_analysis end End data_analysis->end

Caption: A general workflow for a this compound cellular uptake assay.

Conclusion

The in vitro assays described provide a robust framework for characterizing the anticancer properties of this compound. The cell viability assay is essential for determining the cytotoxic potency across different cancer cell lines, while the enzyme inhibition assay confirms its direct interaction with thymidylate synthase. The cellular uptake assay can further elucidate the pharmacokinetics of this compound at a cellular level. These protocols can be adapted and optimized for specific research needs, contributing to a deeper understanding of this compound's therapeutic potential.

References

Application Notes: Nolatrexed Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nolatrexed (formerly known as AG337 or Thymitaq) is a lipophilic, non-classical quinazoline (B50416) folate analog designed as a potent inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[3][4] By occupying the folate binding site of TS, this compound blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of thymidine (B127349) nucleotides.[1][2] This disruption of DNA synthesis ultimately results in S-phase cell cycle arrest and caspase-dependent apoptosis in rapidly proliferating cancer cells, a phenomenon often termed "thymineless death".[1][3]

Unlike classical antifolates such as methotrexate, this compound's lipophilic nature allows it to enter cells via passive diffusion, bypassing the need for the reduced folate carrier (RFC) transport system.[5][6][7] Furthermore, it is not a substrate for folylpolyglutamate synthetase (FPGS), meaning its intracellular retention is not dependent on polyglutamation.[5][6] These characteristics suggest that this compound may circumvent common resistance mechanisms associated with classical antifolates.[6][7]

These application notes provide a comprehensive set of protocols for screening the efficacy of this compound in various cancer cell lines. The methodologies detailed below—cell viability, cell cycle analysis, and apoptosis assays—are fundamental for determining the cytotoxic and cytostatic effects of this compound and for elucidating its mechanism of action at the cellular level.

Mechanism of Action

This compound acts as a direct inhibitor of thymidylate synthase. This inhibition is the primary event that triggers a cascade of downstream cellular effects, culminating in cell death.

Nolatrexed_MoA cluster_pathway De Novo dTMP Synthesis Pathway cluster_effect Cellular Effects dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis & Repair dTMP->DNA Arrest S-Phase Arrest DNA->Arrest TS->dTMP Product Apoptosis Apoptosis ('Thymineless Death') Arrest->Apoptosis This compound This compound This compound->TS Inhibition (Ki ≈ 11 nM)

Caption: this compound inhibits Thymidylate Synthase, blocking dTMP synthesis.

Experimental Workflow

A systematic approach is essential for evaluating the cellular response to this compound. The following workflow outlines the key stages, from initial cell culture to endpoint analysis.

Nolatrexed_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cells in Appropriate Plates (6-well, 96-well) treat Treat with Serial Dilutions of this compound (24-72h) start->treat viability Cell Viability Assay (e.g., MTT / CellTiter-Glo) treat->viability cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cycle apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis ic50 Calculate IC50 Values viability->ic50 dist Quantify Cell Cycle Distribution cycle->dist apop_quant Quantify Apoptotic Cell Population apoptosis->apop_quant

Caption: General experimental workflow for in vitro this compound testing.

Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound Dihydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound Dihydrochloride in sterile DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.[5]

  • For experiments, prepare fresh dilutions of this compound from a frozen stock in the appropriate cell culture medium. The final DMSO concentration in the culture should not exceed 0.5% to prevent solvent-induced toxicity.[8]

Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • 96-well flat-bottom plates

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[8]

  • Drug Treatment: Prepare 2x final concentrations of this compound by serial dilution in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.[8]

  • Incubation: Incubate the plate for a standard duration, typically 72 hours, as the cytotoxic effects of TS inhibitors can be time-dependent.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[3]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.

Materials:

  • 6-well plates

  • This compound working solutions

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • PI/RNase A staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with this compound at relevant concentrations (e.g., 1x and 5x IC50) for 24-48 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells by trypsinization. Combine all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) and add dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[8]

  • Storage: Fix cells for at least 2 hours at -20°C (overnight is also acceptable).

  • Staining: Centrifuge the fixed cells to remove ethanol and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.[8] An accumulation of cells in the S phase is expected.[1][2]

Data Presentation

Quantitative data should be organized into clear, concise tables for comparison across different cell lines or conditions.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) after 72h Exposure
HCT116 Colon 85
MCF-7 Breast 150
A549 Lung 210
FaDu Head & Neck 125

Data are representative and should be determined experimentally.

Table 2: Cell Cycle Distribution in HCT116 Cells after 24h this compound Treatment

Treatment % G0/G1 % S % G2/M
Vehicle Control 55.2 28.1 16.7
This compound (100 nM) 30.5 58.3 11.2

Data are representative. A significant increase in the S-phase population is indicative of this compound's mechanism of action.[1]

Troubleshooting and Resistance Mechanisms

Inconsistent results or acquired resistance may be observed during screening.

Potential Resistance Mechanisms:

  • Target Overexpression: Increased expression of Thymidylate Synthase (TS) due to amplification of the TYMS gene is a primary mechanism of resistance.[5]

  • Bypass Pathways: Activation of pro-survival signaling pathways, such as PI3K/Akt or MAPK/ERK, can help cells overcome the this compound-induced cell cycle arrest.[5]

Nolatrexed_Resistance cluster_resistance Potential Resistance Mechanisms This compound This compound TS Thymidylate Synthase This compound->TS Inhibition CellDeath Cell Cycle Arrest & Apoptosis TS->CellDeath Downstream Effect TS_Up TYMS Gene Amplification -> TS Overexpression TS_Up->TS Increases Target Level Bypass Activation of Survival Pathways (e.g., PI3K/Akt, MAPK/ERK) Bypass->CellDeath Promotes Survival

Caption: Key mechanisms of cellular resistance to this compound.

Troubleshooting Tips:

  • Inconsistent IC50 Values: Ensure consistent cell seeding density and a standardized drug incubation time (72h is recommended).[5] Always use freshly diluted drug from a properly stored stock solution.[5]

  • Weak TS Signal in Western Blot: Confirm antibody specificity and optimize protein loading amounts. Use a sensitive cell line as a positive control.

  • Confirming Resistance: To verify TS overexpression, use RT-qPCR to measure TYMS mRNA levels and Western blotting to compare TS protein levels between sensitive and resistant cell lines.[5]

References

Nolatrexed in Oncology: Application Notes and Protocols for Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Nolatrexed (formerly known as AG337 or Thymitaq), a non-classical thymidylate synthase inhibitor, in various oncology animal models. Detailed protocols for key in vivo experiments are outlined to facilitate study design and execution.

Mechanism of Action

This compound is a lipophilic, non-competitive inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By binding to the folate cofactor binding site of TS, this compound depletes the intracellular pool of dTMP, leading to the inhibition of DNA synthesis and subsequent "thymineless death" in rapidly proliferating cancer cells. This mechanism of action results in S-phase cell cycle arrest and apoptosis. Unlike traditional antifolates, this compound does not require active transport into cells or intracellular polyglutamylation for its activity, which may help overcome certain mechanisms of drug resistance.

Signaling Pathway of this compound

Nolatrexed_Mechanism This compound This compound (AG337) TS Thymidylate Synthase (TS) This compound->TS Inhibition (non-competitive) dTMP dTMP TS->dTMP Conversion dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Replication dTMP->DNA_Synthesis Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

In Vivo Efficacy of this compound in Murine Tumor Models

Preclinical studies in murine models have demonstrated the anti-tumor activity of this compound. The following tables summarize the quantitative data from key animal model studies.

Murine Lymphoma Model (L5178Y/TK-)

This compound has shown significant efficacy against the L5178Y/TK- murine lymphoma model in DBA/2 mice.[1]

Table 1: Efficacy of this compound in L5178Y/TK- Murine Lymphoma Model [1]

Administration RouteDosage RegimenDurationOutcome
Intraperitoneal (i.p.)25 mg/kg, twice daily10 days100% cure rate (i.p. tumor)
Intraperitoneal (i.p.)50 mg/kg, once daily10 days100% cure rate (i.p. tumor)
Intraperitoneal (i.p.)100 mg/kg, once daily5 days100% cure rate (i.p. tumor)
Intraperitoneal (i.p.)100 mg/kg, twice daily5-10 daysActivity against i.m. tumor
Oral (p.o.)≥150 mg/kg, twice daily5-10 days100% cure rate (i.m. & i.p. tumors)
Combination Therapy in Murine Models

This compound has also been evaluated in combination with other cancer therapies, demonstrating potential synergistic effects.

Table 2: Efficacy of this compound in Combination Therapy in Murine Lymphoma Model

Combination TherapyDosage RegimenOutcomeReference
This compound + Radiation50 mg/kg this compound (i.p.) for 5 days + 17 Gy radiation90% tumor control rate at Day 30

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in common oncology animal models.

General Protocol for Subcutaneous Xenograft Models (e.g., HT-29 Human Colon Carcinoma)

This protocol outlines the establishment and treatment of subcutaneous human tumor xenografts in immunocompromised mice.

Experimental Workflow for Subcutaneous Xenograft Model

Xenograft_Workflow A Cell Culture (e.g., HT-29) B Cell Harvest & Preparation A->B C Subcutaneous Injection B->C D Tumor Growth Monitoring C->D E Treatment Initiation (this compound) D->E Tumor reaches pre-determined size F Continued Monitoring & Data Collection E->F G Endpoint Analysis F->G

Caption: Workflow for a typical subcutaneous xenograft study.

1. Cell Culture and Preparation:

  • Culture HT-29 human colon adenocarcinoma cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

  • Use female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Shave and disinfect the right flank of the mouse.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank.

3. Tumor Growth Monitoring:

  • Monitor the animals daily for general health and tumor appearance.

  • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: V = (length x width^2) / 2.

  • Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

4. This compound Administration:

  • Prepare this compound solution in a suitable vehicle (e.g., sterile water or PBS).

  • Administer this compound via the desired route (intraperitoneal or oral gavage) according to the dosing schedule determined from efficacy studies (refer to Table 1 for examples).

  • The control group should receive the vehicle only.

5. Data Collection and Endpoint:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Euthanize animals when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol for Murine Lymphoma Model (L5178Y/TK-)

This protocol is specific to the use of the L5178Y/TK- murine lymphoma model.

1. Cell Culture and Implantation:

  • Culture L5178Y/TK- cells in an appropriate medium.

  • Inject L5178Y/TK- cells intraperitoneally (i.p.) or intramuscularly (i.m.) into DBA/2 mice.

2. Treatment Regimen:

  • Initiate this compound treatment as per the dosing schedules outlined in Table 1. For combination studies with radiation, administer this compound for 5 consecutive days, followed by a single dose of radiation.

3. Efficacy Evaluation:

  • For i.p. tumors, the endpoint is typically an increase in lifespan or the percentage of tumor-free survivors.

  • For i.m. tumors, monitor tumor growth as described in the xenograft protocol. The endpoint is tumor growth delay or tumor control rate.

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical oncology animal models, both as a single agent and in combination with other therapies. The provided protocols offer a framework for the in vivo evaluation of this compound and can be adapted for various research and drug development purposes. Careful consideration of the animal model, dosing regimen, and endpoints is crucial for obtaining robust and translatable data.

References

Application Notes and Protocols for Nolatrexed Administration in Mouse Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration of Nolatrexed (formerly known as AG337), a potent, non-competitive, lipophilic inhibitor of thymidylate synthase (TS), in mouse xenograft models. The information is intended to facilitate the design and execution of in vivo efficacy studies for cancer research.

Introduction

This compound is a quinazoline-based folate analog that inhibits thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1][2] By blocking this pathway, this compound leads to the inhibition of DNA synthesis, resulting in cell cycle arrest in the S phase and subsequent apoptosis in rapidly dividing cancer cells.[3] Its lipophilic nature allows it to be orally bioavailable and to cross cell membranes without relying on the reduced folate carrier (RFC) transport system, which can be a mechanism of resistance to other antifolates.[4] Preclinical studies have demonstrated its potent antitumor activity in mouse xenograft models.

Mechanism of Action

This compound functions as an antimetabolite by targeting thymidylate synthase (TS). TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor.[1][2][5] this compound binds to the folate cofactor binding site of TS, preventing the normal substrate-enzyme interaction.[6] This inhibition depletes the intracellular pool of dTMP, and consequently dTTP, a critical building block for DNA synthesis and repair. The disruption of DNA replication ultimately triggers cell death, particularly in highly proliferative cancer cells.[3][5]

Nolatrexed_Mechanism_of_Action dUMP dUMP dTMP dTMP dUMP->dTMP Methylation DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Thymidylate Synthase (TS) Thymidylate Synthase (TS) 5,10-CH2-THF 5,10-Methylene-THF DHF Dihydrofolate 5,10-CH2-THF->DHF This compound This compound This compound->Thymidylate Synthase (TS) Inhibition Xenograft_Workflow cluster_0 Preparation cluster_1 In Vivo Model cluster_2 Treatment & Analysis Cell_Culture Cancer Cell Culture & Proliferation Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment This compound Administration (Treatment Group) Vehicle Administration (Control Group) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

References

Application Notes and Protocols for HPLC Analysis of Nolatrexed in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolatrexed, a quinazoline (B50416) folate analog, is a potent inhibitor of thymidylate synthase, a critical enzyme in the DNA synthesis pathway. Its therapeutic potential in oncology necessitates reliable and robust analytical methods for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This document provides an overview of a reported analytical method for this compound in plasma and presents a detailed, representative protocol for the HPLC analysis of a structurally and functionally similar compound, which can be adapted and validated for this compound.

HPLC-MS/MS Method for this compound in Mouse Plasma

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in mouse plasma has been reported. While the complete experimental protocol is not publicly available, the performance characteristics of the method have been published and are summarized below.[1][2]

Quantitative Data Summary
ParameterResult
Analytical MethodHigh-Performance Liquid Chromatography-Mass Spectrum (HPLC-MS)
MatrixMouse Plasma
Linearity Range0.01 - 40 mg/L
Correlation Coefficient (r)0.9995
Recovery> 85%
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%

Data from Wang G F, et al. (2008).[1][2]

Representative HPLC-UV Method: Analysis of Pralatrexate in Human Plasma

Due to the limited availability of a detailed public protocol for this compound, the following section provides a comprehensive, step-by-step HPLC-UV method for the analysis of Pralatrexate, another antifolate chemotherapeutic agent, in human plasma. This protocol is intended to serve as a detailed template that can be adapted and validated for the analysis of this compound.

Experimental Protocol

This protocol is based on a validated method for Pralatrexate and employs liquid-liquid extraction for sample cleanup followed by reversed-phase HPLC with UV detection.

1. Materials and Reagents

  • Pralatrexate (or this compound) reference standard

  • Zidovudine (Internal Standard - IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Diethyl ether (AR grade)

  • Orthophosphoric acid (AR grade)

  • Sodium hydroxide (B78521) (0.01 N)

  • Deionized water (Milli-Q or equivalent)

  • Human plasma with K3EDTA as anticoagulant

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, and UV detector.

  • Column: YMC ODS C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A filtered and degassed mixture of methanol and water (containing 0.1% orthophosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 0.6 mL/min (isocratic elution)

  • Detection Wavelength: 242 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions

  • Stock Solution (Pralatrexate): Prepare a 1 mg/mL stock solution of Pralatrexate in 0.01 N sodium hydroxide.

  • Stock Solution (Internal Standard): Prepare a 1 mg/mL stock solution of Zidovudine in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality control samples by diluting the stock solutions with the appropriate solvent.

4. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen plasma samples at room temperature.

  • Pipette 200 µL of plasma into a 2.0 mL polypropylene (B1209903) centrifuge tube.

  • Add 25 µL of the 25 µg/mL internal standard working solution and vortex briefly.

  • Add 0.6 mL of diethyl ether as the extraction solvent.

  • Agitate the tubes on a mechanical shaker for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes at room temperature.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Quantitative Data Summary for the Representative (Pralatrexate) Method
ParameterResult
Analytical MethodHPLC-UV
MatrixHuman Plasma
Extraction MethodLiquid-Liquid Extraction (LLE) with Diethyl Ether
Linearity Range202.69 - 10134.3 ng/mL
Correlation Coefficient (r²)0.9989
Retention Time (Pralatrexate)Not specified
Retention Time (IS - Zidovudine)Not specified
Intra-day Precision (RSD)< 7%
Inter-day Precision (RSD)< 7%
Recovery (Pralatrexate)Determined at 608.06, 4904.47, and 7144.68 ng/mL

This data is for the analysis of Pralatrexate and should be validated for this compound.

Visualizations

Experimental Workflow for Plasma Sample Analysis

Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 1. Collect 200 µL Plasma add_is 2. Add 25 µL Internal Standard plasma->add_is add_solvent 3. Add 0.6 mL Diethyl Ether add_is->add_solvent vortex 4. Agitate for 10 min add_solvent->vortex centrifuge 5. Centrifuge at 4000 rpm for 10 min vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject 20 µL into HPLC reconstitute->inject separate 10. Chromatographic Separation (YMC ODS C18 Column) inject->separate detect 11. UV Detection at 242 nm separate->detect quantify 12. Data Acquisition and Quantification detect->quantify

Caption: Workflow for the HPLC analysis of an antifolate drug in plasma.

Signaling Pathway Inhibition by this compound

Signaling_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP TS->dTMP Catalyzes DNA DNA Synthesis dTMP->DNA This compound This compound This compound->TS Inhibits

Caption: Mechanism of action of this compound via inhibition of thymidylate synthase.

References

Application Notes and Protocols for Nolatrexed in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Nolatrexed, a potent thymidylate synthase inhibitor, in cell culture experiments. Detailed protocols for solution preparation, cell viability assays, and cell cycle analysis are included to facilitate research into its anticancer properties.

Introduction

This compound (also known as AG 337) is a non-competitive, lipophilic quinazoline (B50416) folate analog that acts as a potent inhibitor of thymidylate synthase (TS).[1][2] By binding to the folate cofactor site on the TS enzyme, this compound blocks the synthesis of thymidylate, an essential precursor for DNA replication.[1] This inhibition leads to DNA damage, S-phase cell cycle arrest, and ultimately, caspase-dependent apoptosis in cancer cells.[3] Unlike traditional antifolates, this compound enters cells via passive diffusion and does not require polyglutamation for cellular retention, which may help overcome certain drug resistance mechanisms.[4] The dihydrochloride (B599025) salt of this compound is a water-soluble form of the compound.[3][5]

Mechanism of Action

This compound's primary molecular target is thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). dTMP is a necessary component for DNA synthesis and repair. By inhibiting thymidylate synthase, this compound depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs). This imbalance disrupts DNA replication, causing single-strand breaks and S-phase arrest of the cell cycle, which ultimately triggers apoptosis.

Nolatrexed_Mechanism cluster_0 Cell Membrane cluster_1 Nucleus This compound This compound Passive Diffusion Passive Diffusion This compound->Passive Diffusion Nolatrexed_intracellular This compound Passive Diffusion->Nolatrexed_intracellular TS Thymidylate Synthase (TS) Nolatrexed_intracellular->TS Inhibition dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis & Replication dTMP->DNA_Synthesis S-Phase Arrest S-Phase Arrest DNA_Synthesis->S-Phase Arrest Apoptosis Apoptosis S-Phase Arrest->Apoptosis TS->dTMP Product

Figure 1. this compound inhibits thymidylate synthase, blocking DNA synthesis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound dihydrochloride. These values are essential for designing and interpreting cell-based assays.

ParameterValueCell Lines/ConditionsSource
Ki (human Thymidylate Synthase) 11 nMRecombinant human enzyme[1][6]
IC50 Range 0.39 - 6.6 µMMurine and human cell lines[6]
Solubility (H2O) 50 mg/mL (139.95 mM)Requires sonication[1]
Solubility (DMSO) 41.67 mg/mL (116.64 mM)Requires sonication[1]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions, such as drug exposure time.[4]

Experimental Protocols

4.1. Preparation of this compound Dihydrochloride Stock Solution

Proper preparation and storage of the stock solution are critical for obtaining reproducible results.

Materials:

  • This compound dihydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound dihydrochloride powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).[6]

  • Gently vortex or sonicate the solution at room temperature to ensure it is fully dissolved.[6]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1][6]

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

4.2. Protocol for Cell Viability (IC50) Determination using MTT Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

IC50_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B D 4. Treat Cells (Vehicle & this compound) B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate for 48-72h D->E F 6. Add MTT Reagent E->F G 7. Incubate for 2-4h (Formazan formation) F->G H 8. Solubilize Formazan (add DMSO/SDS) G->H I 9. Measure Absorbance (Plate Reader) H->I J 10. Analyze Data & Calculate IC50 I->J

References

Assessing the Cytotoxicity of Nolatrexed Using the MTT Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolatrexed, a non-classical, lipophilic quinazoline (B50416) folate analog, is a potent non-competitive inhibitor of thymidylate synthase (TS).[1] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By inhibiting TS, this compound leads to a depletion of dTMP, which in turn induces "thymineless death" in rapidly dividing cancer cells.[1] This cytotoxic effect manifests as S-phase cell cycle arrest and the induction of caspase-dependent apoptosis.[2] Unlike traditional antifolates, this compound does not require polyglutamation for cellular retention and can enter cells via passive diffusion, potentially overcoming certain mechanisms of drug resistance.[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effects. This document provides detailed application notes and protocols for utilizing the MTT assay to evaluate the cytotoxicity of this compound.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxicity of a compound. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, as determined by the MTT assay. It is important to note that these values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the cell line's metabolic activity.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
A549Lung CarcinomaValue not explicitly stated in search results72
HCT116Colon CarcinomaValue not explicitly stated in search results72
MCF-7Breast AdenocarcinomaValue not explicitly stated in search results72
HeLaCervical CarcinomaValue not explicitly stated in search results72
HepG2Hepatocellular CarcinomaValue not explicitly stated in search results72

Note: While the search results confirm the use of MTT assays to determine this compound's cytotoxicity, specific IC50 values for the listed cell lines were not consistently available in the provided snippets. The table structure is provided for the user to populate with their experimental data.

Signaling Pathway of this compound-Induced Cytotoxicity

This compound's primary mechanism of action is the inhibition of thymidylate synthase, which sets off a cascade of events culminating in cell cycle arrest and apoptosis. The depletion of dTMP leads to an imbalance in the deoxynucleotide pool and the misincorporation of uracil (B121893) into DNA. This DNA damage triggers a cellular stress response, primarily activating the p53 tumor suppressor protein. p53, in turn, can initiate both cell cycle arrest, predominantly in the S-phase, and apoptosis. The S-phase arrest is mediated by checkpoint kinases such as Chk1 and Chk2. Apoptosis is executed through the intrinsic (mitochondrial) pathway, involving the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to caspase activation.

Nolatrexed_Signaling_Pathway cluster_0 Cellular Entry & Target Inhibition cluster_1 Metabolic Consequences cluster_2 Downstream Cellular Effects This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibition dTMP dTMP TS->dTMP Depletion dUMP dUMP dUMP->TS Methylation DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn Required for DNA_Damage DNA Damage & Uracil Misincorporation DNA_Syn->DNA_Damage Impairment leads to p53 p53 Activation DNA_Damage->p53 Induces S_Phase_Arrest S-Phase Arrest p53->S_Phase_Arrest Promotes Apoptosis Apoptosis p53->Apoptosis Initiates Chk Chk1/Chk2 Activation p53->Chk via Bcl2 Bcl-2 Family Regulation (e.g., Bax/Bak activation) p53->Bcl2 Regulates Chk->S_Phase_Arrest Mediates Caspases Caspase Activation Bcl2->Caspases Leads to Caspases->Apoptosis Executes

Caption: this compound's mechanism of action leading to cytotoxicity.

Experimental Protocols

Materials
  • This compound dihydrochloride

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

MTT Assay Protocol for this compound Cytotoxicity

This protocol is a general guideline and should be optimized for each specific cell line and experimental condition.

Day 1: Cell Seeding

  • Culture the selected cancer cell line in complete medium until it reaches approximately 80% confluency.

  • Harvest the cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density in complete medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank for background absorbance correction.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.

Day 2: this compound Treatment

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2x concentrated solutions initially.

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the this compound dilutions to the respective wells.

  • Include vehicle control wells containing medium with the same final concentration of DMSO as the highest this compound concentration to account for any solvent-induced cytotoxicity.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. A 72-hour incubation is common for assessing the cytotoxicity of anti-proliferative agents.

Day 4 (for a 72-hour incubation): MTT Addition and Absorbance Reading

  • After the incubation period, carefully remove the medium containing this compound.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. The incubation time may need to be optimized for different cell lines.

  • After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram outlines the key steps in assessing this compound cytotoxicity using the MTT assay.

MTT_Workflow start Start cell_culture Cell Culture (to ~80% confluency) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_1 Overnight Incubation (37°C, 5% CO2) cell_seeding->incubation_1 drug_treatment This compound Treatment (Serial Dilutions) incubation_1->drug_treatment incubation_2 Incubation (e.g., 72 hours) drug_treatment->incubation_2 mtt_addition Add MTT Reagent incubation_2->mtt_addition incubation_3 Incubation (2-4 hours) mtt_addition->incubation_3 solubilization Solubilize Formazan (e.g., with DMSO) incubation_3->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance data_analysis Data Analysis (Calculate % Viability & IC50) absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT assay.

References

Application Notes and Protocols for Inducing Thymidylate Stress In Vitro with Nolatrexed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolatrexed, also known as AG337 or Thymitaq, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] As dTMP is an essential precursor for DNA replication, the inhibition of TS by this compound leads to a state of "thymidylate stress," characterized by the depletion of the dTMP pool.[1][3] This cellular stress triggers S-phase cell cycle arrest and, ultimately, apoptosis in actively dividing cells, making this compound a valuable tool for studying these processes in cancer cell lines.[4]

These application notes provide a comprehensive guide to using this compound to induce and study thymidylate stress in an in vitro setting. Detailed protocols for key experiments are provided, along with quantitative data to aid in experimental design.

Mechanism of Action

This compound is a non-classical, lipophilic quinazoline (B50416) folate analog. Unlike traditional antifolates, its uptake into cells is not dependent on the reduced folate carrier and it does not require polyglutamylation to be active. Its lipophilic nature facilitates its passive diffusion across cell membranes.

This compound acts as a non-competitive inhibitor with respect to the dUMP substrate and a competitive inhibitor with respect to the folate cofactor at the folate binding site of thymidylate synthase. This inhibition blocks the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, leading to an imbalance in the deoxynucleotide pool. This imbalance results in the stalling of replication forks, DNA damage, and the activation of cell cycle checkpoints, culminating in S-phase arrest and programmed cell death.

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro systems. The following table summarizes key quantitative data for this compound's activity against human thymidylate synthase and its cytotoxic effects on a range of cancer cell lines.

ParameterValueCell Lines/SystemSource
Kᵢ (human Thymidylate Synthase) 11 nMRecombinant human enzyme
IC₅₀ Range 0.39 - 6.6 µMMurine and human cell lines

Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions, such as drug exposure time. It is recommended to perform a dose-response curve for each new cell line.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Gently vortex to ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • For experiments, prepare fresh dilutions of this compound from the frozen stock in a complete cell culture medium.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Cells of interest

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium. Include wells for vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound from the stock solution in a complete medium. A typical starting concentration range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution, specifically looking for an accumulation of cells in the S phase.

Materials:

  • Cells treated with this compound and vehicle control

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and attached cells. For attached cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with a complete medium.

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Incubate the cells on ice for at least 30 minutes or store them at -20°C overnight.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of thymidylate stress.

Thymidylate Synthase (TS) Activity Assay

This assay directly measures the enzymatic activity of TS in cell lysates.

Materials:

  • Cell pellets (from this compound-treated and vehicle control cells)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • [5-³H]-deoxyuridine-5'-monophosphate ([³H]dUMP)

  • 5,10-methylenetetrahydrofolate (CH₂THF) cofactor

  • Activated charcoal solution

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Lysate Preparation: Lyse the cell pellets by sonication or freeze-thaw cycles in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, [³H]dUMP, and CH₂THF in an appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding activated charcoal, which binds to the unreacted [³H]dUMP.

  • Separation: Centrifuge to pellet the charcoal and separate the supernatant, which contains the released ³H₂O.

  • Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the TS activity. Compare the activity in this compound-treated lysates to the vehicle control.

Visualizations

Nolatrexed_Mechanism_of_Action cluster_cell Cancer Cell Nolatrexed_ext This compound Nolatrexed_int This compound Nolatrexed_ext->Nolatrexed_int Passive Diffusion TS Thymidylate Synthase (TS) Nolatrexed_int->TS Inhibition dTMP dTMP TS->dTMP Conversion dUMP dUMP dUMP->TS Substrate DNA_Replication DNA Replication dTMP->DNA_Replication S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of this compound-induced thymidylate stress.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture nolatrexed_treatment This compound Treatment (Dose-Response) cell_culture->nolatrexed_treatment viability_assay Cell Viability Assay (e.g., MTT) nolatrexed_treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) nolatrexed_treatment->cell_cycle_analysis ts_activity_assay TS Activity Assay nolatrexed_treatment->ts_activity_assay end Data Analysis & Interpretation viability_assay->end cell_cycle_analysis->end ts_activity_assay->end

Caption: General workflow for studying thymidylate stress.

References

Troubleshooting & Optimization

Nolatrexed Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Nolatrexed. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered water-soluble?

A1: this compound is available as a free base and a dihydrochloride (B599025) salt. The dihydrochloride salt is characterized as a water-soluble and lipophilic compound.[1][2] However, achieving a clear solution in aqueous buffers may require specific techniques, as the dissolution rate can be slow.

Q2: I'm having trouble dissolving this compound dihydrochloride in water or PBS. What am I doing wrong?

A2: This is a common issue. While this compound dihydrochloride is soluble in aqueous solutions, the process can be kinetically slow. To facilitate dissolution, the use of sonication and gentle warming is often required.[1][3][4] Without these aids, the compound may dissolve very slowly or incompletely. For instance, achieving a 25 mg/mL concentration in PBS requires both ultrasonic assistance and warming.[1][3]

Q3: Why did my this compound solution appear clear initially but then a precipitate formed?

A3: Precipitation can occur for several reasons. If you have prepared a stock solution in a solvent like DMSO and then diluted it significantly into an aqueous buffer, the this compound may precipitate out if its solubility limit in the final buffer is exceeded. This is a common phenomenon when moving from a high-solubility organic solvent to a lower-solubility aqueous medium. Additionally, if the working solution for in vivo experiments is not freshly prepared, precipitation can occur over time. It is recommended to use freshly prepared solutions for in vivo studies.[5]

Q4: What is the difference in solubility between this compound free base and this compound dihydrochloride?

Q5: Are there recommended solvents for preparing stock solutions of this compound dihydrochloride?

A5: Yes, DMSO is a commonly recommended solvent for preparing concentrated stock solutions for in vitro use.[1][5][6] A solubility of up to 41.67 mg/mL in DMSO has been reported, though this may also require sonication to achieve a clear solution.[3][5] It is also advised to use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[5] For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guides

Issue: Poor Dissolution of this compound Dihydrochloride in Aqueous Buffers

Symptoms:

  • The powder does not fully dissolve in water or PBS at room temperature.

  • Visible particulates remain in the solution even after vortexing.

Possible Causes:

  • Insufficient energy to overcome the kinetic barrier of dissolution.

  • Attempting to prepare a solution at a concentration that exceeds its solubility limit under the given conditions.

Solutions:

  • Apply Sonication: Use a bath sonicator to provide mechanical agitation, which can significantly speed up the dissolution process.[1][3][5]

  • Gentle Warming: Gently warm the solution while stirring. This can increase the solubility and the rate of dissolution. Be cautious not to overheat the solution to prevent degradation.

  • Check Concentration: Ensure the target concentration is within the reported solubility limits (see Data Presentation section).

Issue: Precipitation Upon Dilution of DMSO Stock Solution

Symptoms:

  • A clear DMSO stock solution of this compound turns cloudy or forms a precipitate when diluted into an aqueous buffer (e.g., cell culture media, PBS).

Possible Causes:

  • The final concentration in the aqueous buffer is above the solubility limit of this compound in that specific medium.

  • The percentage of DMSO in the final solution is too low to maintain this compound in a dissolved state.

Solutions:

  • Lower the Final Concentration: Reduce the final concentration of this compound in the aqueous medium.

  • Increase Co-solvent Percentage: If experimentally permissible, increase the final percentage of DMSO in the solution. However, be mindful of potential solvent toxicity in cell-based assays.

  • Use a Formulation with Solubilizing Agents: For animal studies, consider using a formulation that includes co-solvents and surfactants like PEG300 and Tween-80 to improve solubility and stability in aqueous environments.[3][5]

Data Presentation

Table 1: Solubility of this compound Dihydrochloride in Various Solvents
SolventSolubilityConditions/NotesSource(s)
H₂O50 mg/mL (139.95 mM)Requires sonication.[3][5]
H₂O2 mg/mLClear solution.[1]
H₂O≥5 mg/mLWith warming.
DMSO41.67 mg/mL (116.64 mM)Requires sonication. Use of newly opened DMSO is recommended.[3][5]
DMSO≥17.2 mg/mL-[1]
DMSO2 mg/mLClear solution.
PBS25 mg/mL (69.98 mM)Requires sonication and warming.[1][3]
Table 2: Example Formulations for In Vivo Studies
Formulation Components (v/v)Final this compound ConcentrationSource(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL (5.82 mM)[3][5]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (5.82 mM)[3][5]
10% DMSO, 90% corn oil≥ 2.08 mg/mL (5.82 mM)[3][5]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Dihydrochloride Stock Solution for In Vitro Assays

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound dihydrochloride (MW: 357.26 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator bath

Methodology:

  • Weigh out the required amount of this compound dihydrochloride. For 1 mL of a 10 mM solution, you would need 3.57 mg.

  • Add the this compound dihydrochloride to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube for 1-2 minutes to initially mix the contents.

  • Place the tube in a sonicator bath and sonicate until the solution becomes clear. This may take several minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

G cluster_start Start cluster_prepare Preparation cluster_storage Storage weigh 1. Weigh this compound Dihydrochloride add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex to Mix add_dmso->vortex sonicate 4. Sonicate until Clear vortex->sonicate aliquot 5. Aliquot Solution sonicate->aliquot store 6. Store at -20°C / -80°C aliquot->store

Workflow for preparing an in vitro stock solution.
Protocol 2: Preparation of this compound Dihydrochloride Formulation for In Vivo Administration

Objective: To prepare a 2 mg/mL working solution for animal studies using a co-solvent formulation.

Materials:

  • This compound dihydrochloride

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Methodology:

  • Prepare a concentrated stock solution of this compound dihydrochloride in DMSO (e.g., 20 mg/mL). Ensure it is fully dissolved, using sonication if necessary.

  • In a separate sterile tube, add the required volume of the DMSO stock solution. For a final 1 mL solution, this would be 100 µL.

  • Add 400 µL of PEG300 to the tube and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.

  • Slowly add 450 µL of saline to the mixture while vortexing to bring the total volume to 1 mL.

  • Visually inspect the final solution to ensure it is clear and free of precipitation.

  • This formulation should be prepared fresh before use.

G cluster_stock Stock Preparation cluster_formulation Formulation Steps (for 1 mL final volume) cluster_final Final Product stock 1. Prepare Concentrated This compound Stock in DMSO start_vol 2. Take 100 µL of Stock stock->start_vol add_peg 3. Add 400 µL PEG300 and Mix start_vol->add_peg add_tween 4. Add 50 µL Tween-80 and Mix add_peg->add_tween add_saline 5. Add 450 µL Saline and Mix add_tween->add_saline final_solution 6. Clear Solution for In Vivo Use (Prepare Fresh) add_saline->final_solution

Workflow for preparing an in vivo formulation.

References

Nolatrexed off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nolatrexed in cancer cell experiments. The information provided addresses specific issues that may be encountered, with a focus on potential off-target effects and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-competitive, lipophilic inhibitor of thymidylate synthase (TS).[1] By binding to the folate cofactor site on TS, it blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] This leads to "thymineless death," characterized by DNA damage, S-phase cell cycle arrest, and apoptosis in rapidly dividing cancer cells.[2]

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential reasons?

Reduced sensitivity to this compound can arise from several on-target resistance mechanisms common to thymidylate synthase inhibitors. These include:

  • Overexpression of Thymidylate Synthase (TS): Increased levels of the target enzyme can sequester the drug, reducing its effective concentration at the site of action. This can occur through gene amplification.

  • Mutations in the TS Gene: Alterations in the drug-binding site of TS can reduce the affinity of this compound for its target.

  • Increased dUMP Levels: High intracellular concentrations of deoxyuridine monophosphate (dUMP), the natural substrate of TS, can outcompete this compound.[3][4]

  • Altered Folate Metabolism: Changes in the pathways that regulate intracellular folate pools can impact the efficacy of antifolate drugs.

Q3: Are there any known off-target effects of this compound?

Yes, this compound has been shown to increase the expression of sulfotransferases (SULTs) in both rat liver and human hepatocarcinoma (HepG2) cells. SULTs are phase II drug metabolizing enzymes that play a role in the detoxification and metabolism of a wide range of endogenous and exogenous compounds. This modulation of SULTs represents a documented off-target effect that could influence the metabolism of other compounds in your experimental system.

Q4: I am observing unexpected changes in the metabolism of other drugs when co-administering them with this compound. Could this be an off-target effect?

This is a plausible hypothesis. The known off-target effect of this compound on sulfotransferase expression could alter the metabolism of other compounds that are substrates for these enzymes. This could lead to drug-drug interactions, potentially affecting the efficacy or toxicity of co-administered agents. Clinical studies have also shown that this compound can inhibit the metabolism of paclitaxel.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in my cancer cell line.
  • Potential Cause 1: Intrinsic Resistance. Your cell line may have inherent resistance mechanisms, such as high basal levels of thymidylate synthase.

    • Troubleshooting Step: Quantify the expression level of thymidylate synthase in your cell line via Western blot or qRT-PCR and compare it to a known sensitive cell line.

  • Potential Cause 2: Suboptimal Drug Concentration or Stability. this compound may be precipitating in your cell culture medium, especially at higher concentrations.

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment. Visually inspect the medium for any signs of precipitation after adding the drug. Consider using a different solvent for your stock solution if solubility issues persist.

  • Potential Cause 3: Cell Culture Medium Composition. The concentration of folates in your medium can influence the efficacy of antifolate drugs.

    • Troubleshooting Step: Use a medium with a defined and consistent folate concentration. High levels of folic acid or folinic acid in the medium can counteract the effects of this compound.

Issue 2: My cells are arresting in S-phase, but not undergoing apoptosis.
  • Potential Cause 1: Insufficient Drug Concentration or Exposure Time. The concentration of this compound or the duration of treatment may be sufficient to induce cell cycle arrest but not to trigger the apoptotic cascade.

    • Troubleshooting Step: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your cell line. Assess apoptosis using methods such as Annexin V staining or caspase activity assays.

  • Potential Cause 2: Apoptotic Machinery is Defective. Your cancer cell line may have mutations in key apoptotic genes (e.g., p53, Bax, Bak) that make it resistant to apoptosis.

    • Troubleshooting Step: Characterize the apoptotic pathways in your cell line. Consider combining this compound with a second agent that targets a different node in the apoptotic signaling network.

Quantitative Data Summary

ParameterValueSource
Mechanism of Action Non-competitive inhibitor of thymidylate synthase
Ki for human thymidylate synthase 11 nM
Effect on Cell Cycle Induces S-phase arrest
Observed Off-Target Effect Increases sulfotransferase expression

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Visualizations

Nolatrexed_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) Passive Diffusion Thymidylate Synthase (TS) Thymidylate Synthase (TS) This compound (intracellular)->Thymidylate Synthase (TS) Inhibits dTMP dTMP Thymidylate Synthase (TS)->dTMP Produces dUMP dUMP dUMP->Thymidylate Synthase (TS) Substrate DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Required for S-Phase Arrest S-Phase Arrest DNA Synthesis->S-Phase Arrest Leads to Apoptosis Apoptosis S-Phase Arrest->Apoptosis Induces

Caption: On-target mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Experimental Outcome (e.g., resistance, altered metabolism of other drugs) on_target Investigate On-Target Mechanisms start->on_target off_target Consider Off-Target Effects start->off_target ts_expression Measure Thymidylate Synthase Expression (Western/qRT-PCR) on_target->ts_expression ts_mutation Sequence Thymidylate Synthase Gene on_target->ts_mutation dump_levels Quantify Intracellular dUMP on_target->dump_levels sult_activity Assess Sulfotransferase Activity/Expression off_target->sult_activity drug_interaction Evaluate Drug-Drug Interactions off_target->drug_interaction

References

Navigating Nolatrexed Drug Resistance In Vitro: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating in vitro drug resistance mechanisms for Nolatrexed. The content is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-classical, lipophilic quinazoline (B50416) folate analog that acts as a potent and non-competitive inhibitor of thymidylate synthase (TS).[1][2] By binding to the folate cofactor site on TS, this compound disrupts the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] This leads to a depletion of the intracellular dTMP pool, causing S-phase cell cycle arrest and apoptosis in rapidly dividing cancer cells, a phenomenon often referred to as "thymineless death".[2]

Q2: What are the primary expected mechanisms of acquired resistance to this compound in vitro?

Acquired resistance to this compound, and other thymidylate synthase inhibitors, primarily centers around the target enzyme, TS. The most commonly anticipated mechanisms include:

  • Target Overexpression: Increased expression of the TS protein, often due to the amplification of the TYMS gene. This elevates the intracellular concentration of the target enzyme, necessitating higher concentrations of this compound to achieve an inhibitory effect.[1]

  • Drug-Induced Target Induction: A mechanism where cancer cells can acutely increase the synthesis of new TS protein in response to treatment with TS inhibitors. This process is regulated at the translational level.

Unlike classical antifolates, this compound's lipophilic nature allows it to enter cells without relying on the reduced folate carrier (RFC) and it is not a substrate for folylpolyglutamate synthetase (FPGS). Therefore, resistance mechanisms involving impaired drug transport via RFC or decreased polyglutamation are not expected to be significant for this compound.

Q3: My cells are showing resistance to this compound. How can I confirm if TS overexpression is the cause?

To determine if TS overexpression is mediating the observed resistance, you should quantify TS levels at the gene, mRNA, and protein levels in your resistant cell line and compare them to the parental, sensitive cell line.

  • Gene Amplification: Use quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to assess the copy number of the TYMS gene.

  • mRNA Expression: Employ reverse transcription-quantitative PCR (RT-qPCR) to measure the levels of TYMS mRNA.

  • Protein Expression: Utilize Western blotting to compare the amount of TS protein.

A concurrent increase in gene copy number, mRNA, and protein levels in the resistant cell line would strongly indicate that TS overexpression is the mechanism of resistance.

Q4: We have observed increased TS expression in our this compound-resistant cells. What is the expected fold-increase in the IC50 value?

The fold-increase in the half-maximal inhibitory concentration (IC50) can vary considerably depending on the cell line and the extent of TS overexpression. While specific data for this compound-resistant cell lines is limited in publicly available literature, studies with other TS inhibitors, such as Pemetrexed, can offer an illustrative example. For instance, in the development of Pemetrexed-resistant T-lymphoblastic leukemia cell lines (CEM and MOLT4), a roughly 33-fold increase in the IC50 was observed.

Data Presentation

Table 1: Illustrative Example of IC50 Shift in Pemetrexed-Resistant Cell Lines

This data is provided as a general guide due to the limited availability of specific this compound resistance data.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Increase
CEM0.620~33
MOLT42.480~33

Q5: Are there any resistance mechanisms that are independent of TS expression levels?

Yes. While less common for TS inhibitors, resistance can be driven by the activation of bypass signaling pathways that promote cell survival and proliferation, even when the primary target is inhibited. Key pathways to investigate include:

  • MAPK/ERK Pathway: Activation of this pathway can promote cell proliferation and survival, potentially overriding the cell cycle arrest induced by this compound.

  • PI3K/Akt Pathway: This is another critical survival pathway that, when hyperactivated, can confer resistance to various anticancer agents by inhibiting apoptosis and promoting cell growth.

Investigating the phosphorylation status of key proteins in these pathways (e.g., ERK and Akt) via Western blot in your sensitive versus resistant cell lines can provide insights into their potential involvement.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.

  • Possible Cause 1: Assay Duration. The cytotoxic effect of this compound can be time-dependent. Short incubation times may not be sufficient to observe the full effect.

    • Solution: Standardize the incubation time for all experiments. A duration of 72 hours is typically recommended for cell viability assays with TS inhibitors. Ensure that the control cells remain in the logarithmic growth phase at the end of the assay.

  • Possible Cause 2: Cell Seeding Density. If cells become confluent during the assay, their growth rate slows, which can impact their sensitivity to cell cycle-dependent drugs like this compound.

    • Solution: Optimize the initial seeding density for each cell line to ensure they do not become over-confluent by the end of the experiment.

  • Possible Cause 3: Reagent Stability. this compound, like many small molecules, can degrade if not stored properly.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Problem 2: Weak or no signal for Thymidylate Synthase in Western Blot.

  • Possible Cause 1: Low Protein Abundance. TS may be expressed at low levels in the parental cell line.

    • Solution: Increase the total amount of protein loaded onto the gel (e.g., up to 30-40 µg).

  • Possible Cause 2: Poor Antibody Quality. The primary antibody may not be specific or sensitive enough.

    • Solution: Validate the antibody using a positive control (e.g., recombinant TS protein or a cell line known to overexpress TS). Test different antibody dilutions.

  • Possible Cause 3: Inefficient Protein Extraction. The lysis buffer may not be effectively extracting the protein.

    • Solution: Use a lysis buffer containing appropriate detergents and protease inhibitors. Sonication or mechanical disruption may be necessary to ensure complete cell lysis.

Experimental Protocols

1. Generation of this compound-Resistant Cell Lines

This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.

  • Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in the parental cancer cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach approximately 80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold with each passage, once the cells have adapted to the current concentration.

  • Establish a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10 to 50-fold) than the initial IC50.

  • Characterize the Resistant Line: Once a resistant population is established, confirm the shift in IC50 with a dose-response assay compared to the parental line. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.

2. Western Blot for TS, p-ERK, and p-Akt Expression

  • Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TS, phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

3. RT-qPCR for TYMS mRNA Expression

  • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for the TYMS gene and a reference gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative expression of TYMS mRNA in the resistant cells compared to the sensitive cells using the ΔΔCt method.

Visualizations

Nolatrexed_Resistance_Workflow cluster_generation Resistant Cell Line Generation cluster_analysis Mechanism of Resistance Analysis parental Parental Cell Line ic50_initial Determine Initial IC50 parental->ic50_initial exposure Continuous Exposure to Escalating this compound Concentrations ic50_initial->exposure resistant This compound-Resistant Cell Line exposure->resistant ic50_confirm Confirm IC50 Shift resistant->ic50_confirm ts_analysis Analyze TS Expression (qPCR, Western Blot, FISH) resistant->ts_analysis pathway_analysis Analyze Bypass Pathways (Western Blot for p-ERK, p-Akt) resistant->pathway_analysis

Caption: Workflow for generating and analyzing this compound-resistant cell lines.

Bypass_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway pi3k PI3K akt Akt pi3k->akt activates survival Cell Survival & Proliferation akt->survival cell_cycle_arrest S-Phase Arrest & Apoptosis survival->cell_cycle_arrest overcomes ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation proliferation->cell_cycle_arrest overcomes This compound This compound ts Thymidylate Synthase This compound->ts inhibits ts->cell_cycle_arrest

References

Optimizing Nolatrexed Dosage in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Nolatrexed in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-competitive, lipophilic inhibitor of thymidylate synthase (TS).[1][2] By binding to the folate cofactor site on TS, this compound disrupts the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2][3] This leads to an imbalance in the nucleotide pool, causing S-phase cell cycle arrest and subsequent caspase-dependent apoptosis in rapidly dividing cancer cells.[3][4]

Q2: How should I prepare a stock solution of this compound?

A2: this compound dihydrochloride (B599025) should be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, for example, 10 mM.[1][5] To ensure complete dissolution, gentle vortexing or sonication at room temperature may be necessary.[1] The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][6]

Q3: What is a typical starting concentration range for this compound in cell viability assays?

A3: A common starting concentration range for this compound in cell viability assays is 0.01 µM to 100 µM.[1] The optimal concentration is highly dependent on the specific cell line and experimental conditions.

Q4: What is the recommended incubation time for this compound treatment?

A4: For cell viability assays, a typical incubation period for this compound treatment is 48 to 72 hours.[1] However, the optimal incubation time may vary depending on the cell line's doubling time and the specific experimental endpoint.

Q5: My cells are showing resistance to this compound. What are the potential mechanisms?

A5: Acquired resistance to this compound and other thymidylate synthase inhibitors often involves the target enzyme, TS. The most common mechanism is the overexpression of TS protein, frequently due to the amplification of the TYMS gene.[6] This increased expression of the target enzyme requires higher concentrations of this compound to achieve an inhibitory effect.[6] Unlike classical antifolates, this compound's lipophilic nature allows it to enter cells without relying on the reduced folate carrier (RFC), and it is not a substrate for folylpolyglutamate synthetase (FPGS). Therefore, resistance mechanisms involving impaired drug transport or decreased polyglutamation are less likely.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent IC50 values in cell viability assays.

  • Possible Cause:

    • Reagent Stability: this compound, like many small molecules, can degrade over time, particularly if not stored correctly.[6]

    • Assay Duration: The duration of the assay can influence the IC50 value. Shorter incubation times may not be sufficient to observe the full cytotoxic effect.

    • Cell Seeding Density: If cells become confluent during the assay, their growth rate can slow, affecting their sensitivity to cell cycle-dependent drugs like this compound.

  • Solution:

    • Prepare fresh dilutions of this compound from a frozen stock for each experiment.[6]

    • Standardize the incubation time for all experiments, typically 72 hours for cell viability assays with TS inhibitors.[7]

    • Optimize the initial seeding density for each cell line to ensure they remain in the logarithmic growth phase throughout the experiment.

Issue 2: Weak or no signal for Thymidylate Synthase in Western Blot.

  • Possible Cause:

    • Low Protein Abundance: TS may be expressed at low levels in the parental cell line.[6]

    • Inefficient Antibody Binding: The primary antibody may not be binding efficiently to the target protein.

    • Poor Protein Transfer: Inefficient transfer of the protein from the gel to the membrane will result in a weak signal.[6]

  • Solution:

    • Increase the amount of total protein loaded onto the gel (e.g., up to 30-40 µg).[6]

    • Optimize antibody concentration and incubation time. Consider incubating the primary antibody overnight at 4°C.[6]

    • Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.[6]

Issue 3: Difficulty interpreting TS enzyme activity assay results.

  • Possible Cause:

    • High Background Signal: This can be an issue in radiometric assays due to non-specific release of tritium.[6]

    • Non-linear Reaction Rate: If the reaction proceeds for too long, substrate depletion or product inhibition can lead to a non-linear reaction rate.[6]

    • Lysate Inactivity: The enzyme may have degraded during sample preparation.[6]

  • Solution:

    • Ensure all wash steps are performed thoroughly and include a "no enzyme" control to determine and subtract the background signal.[6]

    • Perform a time-course experiment to determine the linear range of the assay for your specific cell lysates.[6]

    • Prepare fresh cell lysates for each experiment, keep them on ice, and include protease inhibitors in the lysis buffer.[6]

Quantitative Data

This compound IC50 Values in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of exposure.[2][7] The following table summarizes reported IC50 values for various human cancer cell lines under continuous exposure conditions.

Cell LineCancer TypeIC50 (µM)Reference
A253Head and Neck Squamous Cell Carcinoma~ 1[2]
FaDuHead and Neck Squamous Cell Carcinoma~ 1[2]
CCRF-CEMLeukemia~ 0.6[2]
MTX-resistant CCRF-CEM sublinesLeukemia0.4[2]
Various Murine and Human Cell LinesVarious0.39 - 6.6[1]

Experimental Protocols

Preparation of this compound Dihydrochloride Stock Solution

Materials:

  • This compound Dihydrochloride (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound Dihydrochloride powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[1]

  • Store the stock solution at -20°C or -80°C, protected from light.[1]

Cell Viability Assay to Determine IC50 (MTT Assay)

This protocol describes a general method using the MTT colorimetric assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-walled tissue culture plates

  • This compound Dihydrochloride stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control.[1][2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[2]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[2]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[1][2]

Visualizations

Nolatrexed_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits dTMP dTMP TS->dTMP X dUMP dUMP dUMP->TS DNA_Replication DNA Replication dTMP->DNA_Replication Required for S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induces Experimental_Workflow A 1. Prepare this compound Stock Solution (DMSO) C 3. Treat Cells with Serial Dilutions of this compound A->C B 2. Seed Cells in 96-well Plate B->C D 4. Incubate for 48-72 hours C->D E 5. Perform Cell Viability Assay (e.g., MTT) D->E F 6. Measure Absorbance/ Luminescence E->F G 7. Analyze Data and Determine IC50 F->G Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Experimental Results Cause1 Reagent Instability Problem->Cause1 Cause2 Inconsistent Assay Parameters Problem->Cause2 Cause3 Cell Culture Variability Problem->Cause3 Solution1 Prepare Fresh This compound Dilutions Cause1->Solution1 Solution2 Standardize Incubation Time & Seeding Density Cause2->Solution2 Solution3 Ensure Consistent Cell Passaging Cause3->Solution3

References

Nolatrexed experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Nolatrexed, a non-classical thymidylate synthase (TS) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-competitive, lipophilic quinazoline (B50416) folate analog that acts as a potent inhibitor of thymidylate synthase (TS).[1] By binding to the folate cofactor site on the enzyme, this compound blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] This inhibition leads to "thymineless death" in rapidly dividing cancer cells, inducing S-phase cell cycle arrest and apoptosis.[3] Unlike classical antifolates, this compound's cellular uptake is not dependent on the reduced folate carrier, and it does not require polyglutamylation for its activity.[2]

Q2: What are the known mechanisms of acquired resistance to this compound?

A2: The primary mechanism of acquired resistance to this compound and other TS inhibitors is the overexpression of the target enzyme, thymidylate synthase. This can result from the amplification of the TYMS gene. Increased levels of TS protein require higher concentrations of this compound to achieve the same level of inhibition. Another potential, though less common, mechanism is the activation of bypass signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, which can promote cell survival and proliferation despite the inhibition of TS.

Q3: How does folic acid supplementation affect this compound's activity?

A3: While direct studies on the interaction between folic acid and this compound are limited, research on other antifolates like pemetrexed (B1662193) suggests that excessive folate supplementation may diminish the drug's activity.[4] In clinical settings, folic acid is sometimes co-administered with antifolates to minimize toxicity.[4][5] However, for in vitro experiments, it is crucial to maintain consistent and physiological folate concentrations in the cell culture medium to ensure reproducible results.

Q4: Are there any known drug interactions with this compound?

A4: Yes, this compound can interact with other drugs. For instance, it has been shown to be an inhibitor of the major routes of metabolism of paclitaxel (B517696), which can lead to increased plasma concentrations of paclitaxel when the two drugs are administered concurrently.[6][7] Additionally, co-administration of this compound with certain drugs may increase the risk of specific adverse effects, such as methemoglobinemia (with drugs like benzocaine, dapsone) or thrombosis (with agents like erythropoietin).[8]

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Issue 1: Inconsistent IC50 values in cell viability assays.

  • Possible Cause:

    • Assay Duration: Short incubation times may not be sufficient to observe the full cytotoxic effect of this compound.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability.

    • Reagent Stability: this compound, like many small molecules, can degrade if not stored properly.

  • Solution:

    • Standardize the incubation time, typically 72 hours for TS inhibitors.

    • Ensure a consistent and optimized cell seeding density for each experiment.

    • Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Issue 2: Weak or no signal for Thymidylate Synthase in Western Blot.

  • Possible Cause:

    • Low Protein Abundance: TS may be expressed at low levels in the parental cell line.

    • Inefficient Antibody Binding: The primary antibody may not be binding optimally.

    • Poor Protein Transfer: Inefficient transfer of the protein from the gel to the membrane.

  • Solution:

    • Increase the amount of total protein loaded onto the gel.

    • Optimize the primary antibody concentration and incubation time.

    • Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.

Issue 3: Difficulty in interpreting TS enzyme activity assay results.

  • Possible Cause:

    • High Background Signal: Non-specific release of tritium (B154650) in radiometric assays.

    • Non-linear Reaction Rate: The enzyme reaction may not be in the linear range.

  • Solution:

    • Include a "no enzyme" control to determine and subtract the background signal.

    • Optimize the enzyme concentration and incubation time to ensure the reaction rate is linear over the assay period.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies. Note that experimental conditions can influence these values.

Table 1: In Vitro Activity of this compound

ParameterValueSource
Ki (human Thymidylate Synthase) 11 nM[1]
IC50 Range (murine and human cell lines) 0.39 - 6.6 µM

Table 2: Clinical Pharmacokinetics of this compound (Oral Administration) [9]

ParameterMedian ValueRange
Bioavailability 89%33-116%
Peak Plasma Concentration (Fasted) 15.0 µg/mL-
Peak Plasma Concentration (With Food) 8.3 µg/mL-
Time to Peak (Fasted) 45 min-
Time to Peak (With Food) 180 min-
Trough Concentration (Fasted) 2.1 µg/mL-
Trough Concentration (With Food) 3.6 µg/mL-

A significant relationship has been observed between the average trough this compound concentration and the percentage decrease in both thrombocytes and neutrophils, indicating that trough concentration is a key determinant of toxicity.[9]

Experimental Protocols

Preparation of this compound Dihydrochloride (B599025) Stock Solution
  • Materials:

    • This compound Dihydrochloride powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound Dihydrochloride powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)[10]
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well tissue culture plates

    • This compound Dihydrochloride stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the stock solution in complete medium.

    • Treat the cells with various concentrations of this compound for 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[10]

Thymidylate Synthase (TS) Enzyme Activity Assay (Spectrophotometric Method)[11]
  • Materials:

    • Recombinant human thymidylate synthase

    • dUMP (deoxyuridine monophosphate)

    • CH₂H₄folate (5,10-methylenetetrahydrofolate)

    • This compound Dihydrochloride

    • Assay buffer

    • Spectrophotometer

  • Procedure:

    • Prepare the reaction mixture containing the assay buffer, dUMP, CH₂H₄folate, and various concentrations of this compound.

    • Initiate the reaction by adding the purified TS enzyme.

    • Incubate the reaction mixtures at 37°C for a defined period.

    • Monitor the oxidation of CH₂H₄folate to dihydrofolate (DHF) by measuring the increase in absorbance at 340 nm.[11]

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Nolatrexed_Mechanism_of_Action cluster_synthesis De Novo dTMP Synthesis cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects dUMP dUMP TS Thymidylate Synthase dUMP->TS CH2H4Folate 5,10-CH2H4Folate CH2H4Folate->TS dTMP dTMP TS->dTMP Methylation DHF Dihydrofolate TS->DHF dTMP_depletion dTMP Depletion DNA_synthesis_inhibition DNA Synthesis Inhibition This compound This compound This compound->TS Non-competitive inhibition dTMP_depletion->DNA_synthesis_inhibition S_phase_arrest S-Phase Arrest DNA_synthesis_inhibition->S_phase_arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow_IC50 start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation nolatrexed_treatment Treat with serial dilutions of this compound overnight_incubation->nolatrexed_treatment incubation_72h Incubate for 72 hours nolatrexed_treatment->incubation_72h mtt_addition Add MTT reagent incubation_72h->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze data and calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound.

References

troubleshooting Nolatrexed instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nolatrexed. The information is designed to help address common issues, particularly the observed instability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity over a short period. Is this expected?

A1: Yes, this is a known issue. This compound solutions are known to be unstable and it is highly recommended to prepare solutions fresh before each experiment. Storing this compound in solution, even for short periods, can lead to degradation and a subsequent loss of inhibitory activity.

Q2: What are the potential causes of this compound instability in solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, which includes a quinazoline (B50416) core and a thioether linkage, instability may arise from:

  • Hydrolysis: The quinazoline ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening and loss of the compound's structural integrity.

  • Oxidation: The thioether (sulfide) bond is prone to oxidation, which can convert it to a sulfoxide (B87167) and then a sulfone. This change in the chemical structure can significantly impact the molecule's ability to bind to its target, thymidylate synthase.

  • Photodegradation: Exposure to light, particularly UV, can provide the energy to initiate degradation of the molecule.

  • Solvent-Induced Degradation: The choice of solvent can influence the stability of a compound. While DMSO is a common solvent for this compound, long-term storage in DMSO at room temperature is not recommended.

Q3: What are the best practices for preparing and handling this compound solutions to minimize instability?

A3: To ensure the highest quality and activity of your this compound for experiments, follow these best practices:

  • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.

  • Use High-Purity Solvents: Utilize anhydrous, high-purity solvents such as DMSO for initial stock solutions.

  • Proper Storage of Stock Solutions: If a stock solution must be made, it should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in foil.

  • pH Considerations: When preparing aqueous solutions, ensure the pH is maintained within a stable range, ideally close to neutral (pH 7.4), to avoid acid or base-catalyzed hydrolysis.

  • Light Protection: Minimize exposure of both solid this compound and its solutions to light.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Precipitate observed in thawed this compound stock solution. The solubility limit may have been exceeded at low temperatures, or the solvent was not appropriate for cryogenic storage.- Gently warm the solution to 37°C and vortex to redissolve the precipitate. - If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. - Ensure you are using a high-quality, anhydrous solvent.
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of this compound in the stock solution or in the culture medium.- Prepare a fresh stock solution of this compound from solid material. - Reduce the incubation time of this compound in the culture medium if possible. - Perform a time-course experiment to determine the stability of this compound under your specific assay conditions.
Discoloration of this compound solution. This may indicate chemical degradation or oxidation.- Discard the discolored solution immediately. - Prepare a fresh solution, paying close attention to protecting it from light and air (oxygen) exposure. Consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.

Data Presentation

This compound Dihydrochloride (B599025) Solubility
Solvent Solubility Notes
DMSO≥ 17.2 mg/mLSonication may be required.
PBS25 mg/mLRequires sonication and warming.
Water50 mg/mLSonication may be required.

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound dihydrochloride (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the solid this compound dihydrochloride to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected (amber) tubes.

  • Store the aliquots at -80°C.

Protocol 2: Assessing this compound Stability in Experimental Medium

Objective: To determine the stability of this compound under specific experimental conditions.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific cell culture medium or experimental buffer

  • Incubator set to your experimental temperature (e.g., 37°C)

  • HPLC system with a UV detector (or other suitable analytical method)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a solution of this compound in your experimental medium at the final working concentration you intend to use.

  • Immediately take a sample (time point 0) and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Take samples at various time points (e.g., 2, 4, 8, 12, 24 hours).

  • Analyze each sample by HPLC. A stability-indicating method should be used, which is capable of separating the intact this compound from any potential degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. This will provide an estimate of its stability under your specific experimental conditions.

Visualizations

Nolatrexed_Troubleshooting Troubleshooting this compound Instability start Inconsistent Experimental Results (e.g., loss of activity) check_solution Was the this compound solution prepared fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh no_fresh No check_solution->no_fresh check_storage How was the stock solution stored? yes_fresh->check_storage prepare_fresh Prepare a fresh solution immediately before use. no_fresh->prepare_fresh re_run Re-run experiment. prepare_fresh->re_run contact_support If issues persist, consult with a technical specialist. re_run->contact_support proper_storage Properly: -80°C, single-use aliquots, light-protected check_storage->proper_storage improper_storage Improperly: e.g., repeated freeze-thaws, room temp, light exposure check_storage->improper_storage check_medium Is this compound stable in the experimental medium/buffer? proper_storage->check_medium consider_degradation Assume stock solution is degraded. Prepare a new stock solution. improper_storage->consider_degradation consider_degradation->prepare_fresh yes_stable Yes check_medium->yes_stable no_stable No/Unknown check_medium->no_stable yes_stable->contact_support run_stability_assay Perform a stability assay (see Protocol 2). no_stable->run_stability_assay optimize_conditions Optimize experimental conditions: - Reduce incubation time - Consider alternative buffer components run_stability_assay->optimize_conditions optimize_conditions->re_run Thymidylate_Synthase_Inhibition Mechanism of Action: this compound dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) DNA_Synthesis DNA Synthesis & Replication dTMP->DNA_Synthesis TS->dTMP Methylation Cell_Cycle_Arrest S-Phase Cell Cycle Arrest TS->Cell_Cycle_Arrest Depletion of dTMP leads to This compound This compound This compound->Inhibition Inhibition->TS Inhibition DNA_Synthesis->Cell_Cycle_Arrest Inhibition of

Technical Support Center: The Impact of Nolatrexed on Sulfotransferase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Nolatrexed on sulfotransferase (SULT) expression.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of this compound on sulfotransferase expression?

A1: this compound, a thymidylate synthase inhibitor, has been shown to significantly increase the expression of several sulfotransferase isoforms in both in vivo rat models and in vitro human hepatocarcinoma (HepG2) cells.[1][2][3][4][5][6] This includes enzymes such as aryl sulfotransferase-IV (AST-IV or SULT1A1) and dehydroepiandrosterone (B1670201) sulfotransferase (STa or SULT2A1).[1][2]

Q2: How does this compound mechanistically influence sulfotransferase expression?

A2: this compound is a non-competitive lipophilic inhibitor of thymidylate synthase, binding to the folate cofactor site on the enzyme.[3] By inhibiting thymidylate synthase, it disrupts DNA replication and can induce S-phase cell cycle arrest.[3][7][8] The precise mechanism linking this action to the upregulation of SULTs is still under investigation, but it is hypothesized to be part of a broader cellular response to the antimetabolic effects of the drug.[1]

Q3: Is the effect of this compound on SULT expression dose-dependent?

A3: Yes, the effect of this compound on sulfotransferase expression is dose-dependent and can be multiphasic.[1][4] Studies have shown that while lower to therapeutic doses of this compound tend to increase SULT expression, higher doses may lead to a decrease in expression.[1] This non-linear response is a critical consideration for experimental design.

Q4: What are some of the key sulfotransferase enzymes affected by this compound?

A4: Research has demonstrated that this compound influences the expression of several SULT isoforms, including:

  • AST-IV (SULT1A1): Catalyzes the sulfation of phenols.[1][2]

  • STa (SULT2A1): Involved in the sulfation of DHEA.[1][2]

  • PPST: Phenol-catalyzing sulfotransferase.[1][2]

  • MPST: Dopamine and monoamine sulfotransferase.[1][2]

  • DHEAST: Dehydroepiandrosterone sulfotransferase.[1][2]

  • EST: Estradiol-sulfating sulfotransferase.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected decrease in SULT expression at high this compound concentrations. This compound exhibits a multiphasic dose-response.[1][4] High concentrations can have an anti-metabolic effect that may downregulate protein and mRNA expression.Perform a dose-response curve with a wider range of this compound concentrations, including lower (nM) and higher (mM) ranges, to fully characterize the multiphasic effect.[1][2]
Inconsistent results between in vivo (rat) and in vitro (HepG2) experiments. There are inherent biological differences between animal models and cell lines. The tumor microenvironment and systemic metabolism in rats are not fully replicated in a cell culture system.Acknowledge these differences in your analysis. Consider using primary human hepatocytes for a more clinically relevant in vitro model if available. Compare your findings with published data to understand expected variations.
No significant change in the expression of a specific SULT isoform. The effect of this compound can be isoform-specific. Not all SULTs may be equally affected. For instance, in one study, EST expression initially decreased before being restored at higher doses.[1]Verify the specificity of your antibodies or primers. Investigate a broader panel of SULT isoforms to identify those most responsive to this compound.
High variability in Western blot or RT-PCR results. This could be due to variations in cell culture conditions, drug preparation, or the experimental procedures themselves.Ensure consistent cell passage numbers and confluency. Prepare fresh this compound solutions for each experiment. Standardize loading controls and use triplicate samples for statistical robustness.

Data Presentation

Table 1: Effect of this compound on Sulfotransferase Activity and Expression in Rat Liver

This compound Dose (mg/kg)AST-IV (SULT1A1) ActivitySTa (SULT2A1) ActivityAST-IV mRNA ExpressionSTa Protein Expression
ControlBaselineBaselineBaselineBaseline
1Increased (p<0.05)Increased (p<0.05)Increased (p<0.05)Increased
10Increased (p<0.01)Increased (p<0.01)Increased (p<0.01)Increased
100Increased (p<0.01)No significant changeIncreased (p<0.01)Decreased
Data summarized from findings suggesting a significant increase in SULT activities and expression, with a notable decrease in STa activity and protein expression at the highest dose.[1][2][4][5][6]

Table 2: Effect of this compound on Sulfotransferase Protein Expression in HepG2 Cells

This compound ConcentrationPPST ExpressionMPST ExpressionDHEAST ExpressionEST Expression
1 nM - 1.2 mMIncreasedIncreasedInconsistently InducedInitially Decreased, then Restored, then Decreased at very high doses
This table summarizes the observed effects of a wide range of this compound concentrations on various SULT isoforms in HepG2 cells, highlighting the isoform-specific and multiphasic responses.[1][2][4]

Experimental Protocols

1. In Vivo Rat Studies

  • Animal Model: Female Sprague-Dawley rats.[1][2]

  • Drug Administration: this compound administered orally at doses of 1, 10, and 100 mg/kg for 2 weeks.[2][5]

  • Sample Collection: Liver tissue is harvested for analysis.

  • Analysis:

    • Sulfotransferase Activity Assays:

      • AST-IV activity measured by β-naphthol sulfation.[1][2]

      • STa activity measured by DHEA sulfation.[1][2]

    • Western Blot: To determine the protein expression levels of AST-IV and STa.

    • RT-PCR: To measure the mRNA expression levels of AST-IV.[1][2]

2. In Vitro Human Cell Line Studies

  • Cell Line: Human hepatocarcinoma (HepG2) cells.[1][2]

  • Drug Treatment: Cells are treated with this compound at concentrations ranging from 1 nM to 1.2 mM for 10 days.[1][2]

  • Analysis:

    • Western Blot: To determine the protein expression of PPST, MPST, DHEAST, and EST.[1][2]

Visualizations

Nolatrexed_Mechanism_of_Action This compound This compound TS Thymidylate Synthase This compound->TS inhibits Folate_Binding Folate Cofactor Binding Site TS->Folate_Binding DNA_Synthesis DNA Synthesis TS->DNA_Synthesis required for Cellular_Response Cellular Stress Response TS->Cellular_Response Cell_Cycle S-Phase Cell Cycle Arrest DNA_Synthesis->Cell_Cycle SULT_Expression Sulfotransferase Expression Cellular_Response->SULT_Expression modulates

Caption: Mechanism of this compound leading to altered sulfotransferase expression.

Experimental_Workflow cluster_invivo In Vivo (Rat Model) cluster_invitro In Vitro (Human Cell Line) Rat_Model Sprague-Dawley Rats Drug_Admin_Rat Oral this compound (1, 10, 100 mg/kg) for 2 weeks Rat_Model->Drug_Admin_Rat Tissue_Harvest Liver Tissue Harvest Drug_Admin_Rat->Tissue_Harvest Analysis_Rat Activity Assays Western Blot RT-PCR Tissue_Harvest->Analysis_Rat HepG2 HepG2 Cells Drug_Admin_HepG2 This compound Treatment (1nM - 1.2mM) for 10 days HepG2->Drug_Admin_HepG2 Cell_Lysis Cell Lysis Drug_Admin_HepG2->Cell_Lysis Analysis_HepG2 Western Blot Cell_Lysis->Analysis_HepG2

Caption: Experimental workflows for in vivo and in vitro studies.

References

Technical Support Center: Nolatrexed Pharmacokinetic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the pharmacokinetic interactions of Nolatrexed with other drugs. The following question-and-answer format addresses specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most well-documented pharmacokinetic interaction with this compound?

The most significant and well-documented pharmacokinetic interaction of this compound is with paclitaxel (B517696). Clinical studies have demonstrated that this compound can inhibit the metabolism of paclitaxel, leading to increased plasma concentrations of paclitaxel. This interaction is highly dependent on the administration schedule.[1][2][3]

Q2: How does the administration schedule of this compound and paclitaxel affect this interaction?

The timing of administration is critical to the nature of the drug interaction. In vitro studies have shown that administering paclitaxel during a continuous infusion of this compound results in a synergistic cytotoxic effect. Conversely, administering paclitaxel before or after the this compound infusion may lead to an antagonistic effect.[1][2]

Q3: What is the underlying mechanism of the interaction between this compound and paclitaxel?

In vitro studies using human liver microsomes have confirmed that this compound inhibits the major metabolic pathways of paclitaxel. Paclitaxel is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4. By inhibiting these enzymes, this compound reduces the clearance of paclitaxel from the body, leading to higher exposure.

Q4: Are there known pharmacokinetic interactions between this compound and other drugs?

Q5: What is known about the metabolism of this compound itself?

Detailed information regarding the specific enzymes responsible for the metabolism of this compound is not extensively documented in the provided search results. It is known to be a lipophilic, non-classical thymidylate synthase inhibitor.

Q6: Is this compound a substrate or inhibitor of P-glycoprotein (P-gp)?

There is no specific information available from the provided search results to indicate whether this compound is a substrate or inhibitor of P-glycoprotein (P-gp).

Troubleshooting Guide

Issue: Unexpectedly high paclitaxel toxicity when co-administered with this compound.

Possible Cause: This is likely due to the pharmacokinetic interaction where this compound inhibits the metabolism of paclitaxel, leading to higher than anticipated plasma concentrations of paclitaxel.

Resolution:

  • Review Administration Schedule: The administration schedule is a critical factor. Concurrent administration where paclitaxel is given during a this compound infusion has been shown to significantly decrease paclitaxel clearance.

  • Dose Adjustment: When administering paclitaxel concurrently with this compound, a reduction in the paclitaxel dose may be necessary to mitigate toxicity.

  • Therapeutic Drug Monitoring: If feasible, monitor plasma concentrations of paclitaxel to guide dose adjustments.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of paclitaxel when administered with this compound under different schedules, based on a clinical study.

Pharmacokinetic ParameterSchedule 1 & 3 (Paclitaxel before or after this compound)Schedule 2 (Paclitaxel during this compound infusion)
Paclitaxel Clearance (mL/min/m²) 322 - 520165 - 238
Paclitaxel Peak Plasma Concentration (µM) 0.86 - 1.321.66 - 1.93
Paclitaxel Area Under the Curve (AUC) (µM·min) 180 - 291392 - 565

Experimental Protocols

Clinical Study Protocol for this compound and Paclitaxel Interaction

  • Objective: To determine the pharmacokinetic interaction between this compound and paclitaxel and to optimize the administration schedule.

  • Patient Population: Patients with solid tumors.

  • Drug Dosages:

    • This compound: 500 mg/m²/day administered as a 120-hour continuous intravenous infusion.

    • Paclitaxel: 80 mg/m² administered as a 3-hour intravenous infusion.

  • Administration Schedules:

    • Schedule 1: Paclitaxel (0-3h) followed by this compound (24-144h).

    • Schedule 2: this compound (0-120h) with paclitaxel administered during the infusion (48-51h).

    • Schedule 3: this compound (0-120h) followed by paclitaxel (126-129h).

  • Sample Collection: Plasma samples were collected at various time points to determine the concentrations of both drugs.

  • Analytical Method: High-performance liquid chromatography (HPLC) was used to quantify plasma concentrations of this compound and paclitaxel.

In Vitro Protocol: Assessment of this compound on Paclitaxel Metabolism

  • System: Human liver microsomes.

  • Objective: To confirm the inhibitory effect of this compound on the metabolism of paclitaxel.

  • Methodology:

    • Human liver microsomes are incubated with paclitaxel in the presence and absence of this compound.

    • The formation of the major metabolites of paclitaxel is monitored over time using a validated analytical method such as LC-MS/MS.

    • A decrease in the rate of metabolite formation in the presence of this compound indicates an inhibitory effect.

Visualizations

Nolatrexed_Paclitaxel_Interaction_Workflow cluster_clinical_study Clinical Study Workflow cluster_invitro_study In Vitro Metabolism Study patient Patient with Solid Tumor schedule Administration Schedule Selection (Sequential vs. Concurrent) patient->schedule dosing This compound & Paclitaxel Dosing schedule->dosing pk_sampling Pharmacokinetic Sampling (Plasma Collection) dosing->pk_sampling hplc HPLC Analysis pk_sampling->hplc pk_data Pharmacokinetic Data (Clearance, Cmax, AUC) hplc->pk_data inhibition_confirm Confirmation of Metabolic Inhibition pk_data->inhibition_confirm Clinical data suggests metabolic interaction microsomes Human Liver Microsomes incubation Incubation with Paclitaxel +/- this compound microsomes->incubation lcms LC-MS/MS Analysis incubation->lcms metabolite_data Metabolite Formation Rate lcms->metabolite_data metabolite_data->inhibition_confirm Nolatrexed_Paclitaxel_Signaling_Pathway cluster_this compound This compound Action cluster_paclitaxel Paclitaxel Action cluster_synergy Synergistic Effect (Concurrent Administration) cluster_pk_interaction Pharmacokinetic Interaction This compound This compound TS Thymidylate Synthase (TS) This compound->TS inhibits dTMP dTMP Synthesis Inhibition TS->dTMP S_phase S-Phase Arrest dTMP->S_phase G2M_phase G2/M Phase Arrest S_phase->G2M_phase Synchronized cell population progresses to G2/M Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Microtubules->G2M_phase Apoptosis Enhanced Apoptosis G2M_phase->Apoptosis Nolatrexed_PK This compound CYP450 CYP450 Enzymes (e.g., CYP2C8, CYP3A4) Nolatrexed_PK->CYP450 inhibits Paclitaxel_Metabolism Paclitaxel Metabolism CYP450->Paclitaxel_Metabolism Increased_Paclitaxel Increased Paclitaxel Concentration Paclitaxel_Metabolism->Increased_Paclitaxel Increased_Paclitaxel->Paclitaxel enhances effect

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Nolatrexed vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two thymidylate synthase inhibitors, Nolatrexed and 5-fluorouracil (B62378) (5-FU). The information presented is supported by experimental data and includes detailed methodologies for key assays, offering a valuable resource for researchers in oncology and drug development.

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The inhibition of TS leads to a depletion of dTMP, ultimately causing "thymineless death" in rapidly dividing cancer cells. This makes TS a well-established and crucial target for anticancer therapies. This guide focuses on two inhibitors of this enzyme: the well-established chemotherapeutic agent 5-fluorouracil and the quinazoline (B50416) folate analog this compound.

Mechanism of Action: A Tale of Two Inhibitors

While both this compound and 5-fluorouracil target thymidylate synthase, their molecular interactions and cellular processing are distinct.

This compound is a water-soluble, lipophilic quinazoline folate analog that acts as a direct, non-competitive inhibitor of thymidylate synthase.[1] It does not require metabolic activation to exert its effect. This compound enters cells and occupies the folate binding site of the TS enzyme, preventing the binding of the natural substrate, 5,10-methylenetetrahydrofolate.[1][2] This direct inhibition leads to a halt in dTMP synthesis, resulting in DNA damage, S-phase cell cycle arrest, and subsequent caspase-dependent apoptosis.[1][2]

5-Fluorouracil (5-FU) , in contrast, is a prodrug that requires intracellular conversion to several active metabolites to exert its cytotoxic effects. One of its primary mechanisms of action involves the inhibition of thymidylate synthase. 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which then forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This covalent binding effectively inactivates the enzyme, leading to the depletion of dTMP and subsequent disruption of DNA synthesis. Beyond TS inhibition, 5-FU's cytotoxicity is also attributed to the misincorporation of its metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), into RNA and DNA, respectively, which disrupts their normal functions.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways for this compound and 5-fluorouracil.

Nolatrexed_Mechanism cluster_cell Cancer Cell This compound This compound TS Thymidylate Synthase (TS) This compound->TS Non-competitive inhibition Cell_Membrane Cell Membrane dTMP dTMP TS->dTMP Blocked dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Inhibited Apoptosis Apoptosis DNA_Synthesis->Apoptosis Induced by DNA damage

Caption: Mechanism of action for this compound.

5-FU_Mechanism cluster_cell Cancer Cell FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Covalent complex RNA RNA FUTP->RNA Misincorporation DNA DNA FdUTP->DNA Misincorporation dTMP dTMP TS->dTMP Blocked Apoptosis Apoptosis RNA->Apoptosis Induced by RNA damage DNA->Apoptosis Induced by DNA damage dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Inhibited DNA_Synthesis->Apoptosis Induced by DNA damage

Caption: Mechanism of action for 5-Fluorouracil.

Quantitative Comparison of In Vitro Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound and 5-fluorouracil against thymidylate synthase and their cytotoxic effects on cancer cells. It is important to note that these values are compiled from various studies and were not always determined in head-to-head comparisons under identical experimental conditions; therefore, they should be interpreted with caution.

Table 1: In Vitro Inhibition of Human Thymidylate Synthase

InhibitorMechanism of ActionKi (Inhibition Constant)
This compoundNon-competitive11 nM
5-Fluorouracil (as FdUMP)Covalent complex formationNot directly comparable (mechanism-dependent)

Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines

DrugCancer TypeCell LineIC50
This compoundHead and Neck Squamous Cell CarcinomaA253~ 1 µM
This compoundHead and Neck Squamous Cell CarcinomaFaDu~ 0.1 µM
5-FluorouracilColorectal CancerLoVoVariable, dependent on experimental conditions
5-FluorouracilColorectal CancerSW480Variable, dependent on experimental conditions

IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., drug exposure time).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thymidylate Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of thymidylate synthase.

Protocol:

  • Enzyme and Substrate Preparation:

    • Purify recombinant human thymidylate synthase.

    • Prepare a substrate mixture containing dUMP and the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate). For certain assay formats, a radiolabeled substrate such as [5-³H]dUMP is used.

  • Inhibitor Preparation:

    • Dissolve this compound, 5-FU (or its active metabolite FdUMP), and other inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions to various concentrations.

  • Reaction Mixture:

    • Initiate the enzymatic reaction by adding the purified TS enzyme to a mixture containing the assay buffer, dUMP, CH₂H₄folate, and the inhibitor at various concentrations.

  • Detection:

    • The rate of dTMP formation is measured. This can be done spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of CH₂H₄folate to dihydrofolate.

    • Alternatively, in a tritium (B154650) release assay, the amount of ³H released from [5-³H]dUMP is quantified.

  • Data Analysis:

    • The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

TS_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Purify Recombinant Human TS Reaction_Mix Combine TS, Substrates, and Inhibitor Enzyme_Prep->Reaction_Mix Substrate_Prep Prepare Substrate Mix (dUMP, CH₂H₄folate) Substrate_Prep->Reaction_Mix Inhibitor_Prep Prepare Serial Dilutions of Inhibitors Inhibitor_Prep->Reaction_Mix Incubation Incubate at Controlled Temperature Reaction_Mix->Incubation Spectrophotometry Measure Absorbance Change at 340 nm Incubation->Spectrophotometry Tritium_Assay Quantify ³H Release (if using radiolabel) Incubation->Tritium_Assay Dose_Response Generate Dose-Response Curves Spectrophotometry->Dose_Response Tritium_Assay->Dose_Response Calculate_Ki_IC50 Calculate Ki or IC50 Dose_Response->Calculate_Ki_IC50

Caption: Experimental workflow for TS inhibition assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or 5-FU for a specified duration (e.g., 72 hours).

  • MTT Addition:

    • After the incubation period, replace the culture medium with fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

  • Formazan (B1609692) Formation:

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat with this compound or 5-FU (various concentrations) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Measurement->Data_Analysis

Caption: Experimental workflow for MTT cytotoxicity assay.

Clinical Context and Concluding Remarks

5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, widely used in the treatment of various solid tumors, including colorectal, breast, stomach, and pancreatic cancers. Its clinical efficacy is well-documented, although response rates can be modest when used as a single agent. The toxicity profile of 5-FU is a significant consideration in its clinical use and can include myelosuppression, mucositis, and diarrhea.

This compound was developed as a novel TS inhibitor with a distinct mechanism of action that could potentially overcome some of the limitations of existing therapies. It progressed to Phase III clinical trials for the treatment of unresectable hepatocellular carcinoma. However, in a key Phase III study, this compound did not meet its primary endpoint of improving overall survival compared to doxorubicin. The development of this compound for this indication was subsequently discontinued.

References

Nolatrexed vs. Pemetrexed: A Comparative Analysis of Efficacy in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Both nolatrexed and pemetrexed (B1662193) exert their cytotoxic effects by inhibiting thymidylate synthase. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. The resulting imbalance in the nucleotide pool triggers S-phase cell cycle arrest and apoptosis.[1][4]

Pemetrexed is a multi-targeted antifolate, also inhibiting dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), which are involved in purine (B94841) and pyrimidine (B1678525) synthesis. In contrast, this compound is described as a potent, non-competitive inhibitor of thymidylate synthase.

cluster_0 Cellular Nucleotide Synthesis cluster_1 Drug Action dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Depletion of dTMP leads to CellCycleArrest S-Phase Arrest DNA_Synthesis->CellCycleArrest Depletion of dTMP leads to This compound This compound This compound->dUMP Inhibits TS Pemetrexed Pemetrexed Pemetrexed->dUMP Inhibits TS, DHFR, GARFT start Start step1 Seed lung cancer cells in 96-well plates start->step1 step2 Incubate for 24h step1->step2 step3 Treat with varying concentrations of this compound or Pemetrexed step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT reagent step4->step5 step6 Incubate for 2-4h step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 step8->end Pemetrexed Pemetrexed TS_inhibition Thymidylate Synthase Inhibition Pemetrexed->TS_inhibition ROS ROS Generation Pemetrexed->ROS SIRT1 SIRT1 Downregulation Pemetrexed->SIRT1 DNA_damage DNA Damage TS_inhibition->DNA_damage ATM_p53 ATM/p53 Pathway DNA_damage->ATM_p53 Bax_PUMA Bax, PUMA Upregulation ATM_p53->Bax_PUMA Fas_DR4_DR5 Fas, DR4, DR5 Upregulation ATM_p53->Fas_DR4_DR5 Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction SIRT1->Mitochondrial_dysfunction Caspase_activation Caspase Activation Mitochondrial_dysfunction->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Bax_PUMA->Mitochondrial_dysfunction Fas_DR4_DR5->Caspase_activation

References

A Comparative Guide to Nolatrexed and Paclitaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nolatrexed in combination with paclitaxel (B517696) against other paclitaxel-based combination therapies. The information is compiled from preclinical and clinical studies to support research and development in oncology.

Executive Summary

The combination of this compound, a thymidylate synthase inhibitor, and paclitaxel, a microtubule stabilizer, has demonstrated schedule-dependent synergistic anti-tumor activity in preclinical models and a manageable safety profile in early clinical studies. The optimal synergistic effect is observed when this compound is administered prior to paclitaxel, a sequence that leads to favorable pharmacokinetic interactions. This guide compares the efficacy, safety, and mechanistic rationale of the this compound-paclitaxel combination with those of paclitaxel combined with doxorubicin (B1662922) or cisplatin (B142131), providing a valuable resource for the evaluation of these therapeutic strategies.

Mechanisms of Action

A clear understanding of the individual mechanisms of action is crucial to appreciate the rationale behind their combination.

This compound: this compound is a non-classical, lipophilic quinazoline (B50416) folate analog that acts as a potent inhibitor of thymidylate synthase (TS).[1][2][3] TS is a critical enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis. By binding to the folate cofactor site on TS, this compound depletes the intracellular pool of thymidylate, leading to the inhibition of DNA replication and repair. This action induces cell cycle arrest in the S-phase and can trigger caspase-dependent apoptosis.[2][3]

Paclitaxel: Paclitaxel is a well-established anti-mitotic agent belonging to the taxane (B156437) family.[4][5] Its primary mechanism involves binding to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.[4][5][6] This binding stabilizes the microtubules, preventing their depolymerization, a process necessary for the dynamic reorganization of the microtubule network during mitosis.[5][6][] The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[][8]

Combination Rationale: The distinct and complementary mechanisms of this compound and paclitaxel provide a strong basis for their combined use. By inducing S-phase arrest, this compound can synchronize a population of cancer cells, making them more susceptible to a subsequent challenge with a G2/M phase-specific agent like paclitaxel.

Preclinical Synergy

The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI) derived from the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

This compound and Paclitaxel

In vitro studies using the HNX14C and HNX22B head and neck cancer cell lines have demonstrated a clear schedule-dependent interaction between this compound and paclitaxel.

Administration Schedule Drug Sequence and Timing Observed Effect Reference
Schedule 1Paclitaxel (0-3h) followed by this compound (24-144h)Antagonistic[9][10]
Schedule 2This compound (0-120h) with Paclitaxel administered during the infusion (48-51h)Synergistic [9][10]
Schedule 3This compound (0-120h) followed by Paclitaxel (126-129h)Antagonistic[9][10]

Table 1: In Vitro Interaction of this compound and Paclitaxel in Head and Neck Cancer Cell Lines.

Paclitaxel Combination Alternatives

Quantitative preclinical synergy data for paclitaxel with doxorubicin and cisplatin using the Chou-Talalay method is less consistently reported in the literature. However, existing studies suggest the potential for synergistic interactions.

Combination Cell Lines Observed Effect Reference
Paclitaxel + DoxorubicinMCF-7, MDA-MB-231 (Breast Cancer)Synergistic effects on gene expression changes.[11]
Paclitaxel + CisplatinOVCAR-3 (Ovarian Cancer)Synergistic anti-tumor effect in a murine xenograft model.[12]
A2780, OVCAR-3 (Ovarian Cancer)Combination with olaparib (B1684210) showed a higher dose-reduction index for cisplatin than for paclitaxel.[13]

Table 2: Preclinical Interaction of Paclitaxel with Doxorubicin and Cisplatin.

Clinical Studies and Pharmacokinetics

Clinical trials have investigated the safety and efficacy of these combinations, with pharmacokinetic analyses providing insights into drug-drug interactions.

This compound and Paclitaxel

A clinical study was conducted to optimize the administration schedule and determine the pharmacokinetic interactions between this compound and paclitaxel.[9][14]

Pharmacokinetic Parameter Schedule 1 & 3 (Antagonistic) Schedule 2 (Synergistic) Reference
Paclitaxel Clearance (mL/min/m²)322 - 520165 - 238[9]
Paclitaxel Peak Plasma Concentration (µM)0.86 - 1.321.66 - 1.93[9]
Paclitaxel Area Under the Curve (µM·min)392 - 565180 - 291[9]

Table 3: Clinical Pharmacokinetics of Paclitaxel in Combination with this compound.

The data indicate that this compound inhibits the metabolism of paclitaxel, leading to decreased clearance and higher plasma concentrations of paclitaxel when administered concurrently in the synergistic schedule.[9] Toxicity was reported to be not schedule-dependent and manageable.[9]

Paclitaxel Combination Alternatives

Clinical trials of paclitaxel with doxorubicin and cisplatin have established their roles in treating various cancers.

Combination Cancer Type Key Efficacy Findings Key Toxicity Findings Reference
Paclitaxel + DoxorubicinMetastatic Breast CancerOverall response rate of 78.1% (31.3% complete remission, 46.9% partial remission) in a phase I/II study.Manageable toxicity with no significant cardiotoxicity reported in the sequential administration study.
Paclitaxel + CisplatinAdvanced Gastric CancerObjective response rate of 44.4% (11.1% complete remission, 33.3% partial remission). Median overall survival of 11.2 months.Grade 3/4 neutropenia was the most common toxicity.
Advanced NSCLCOverall response rate of 62.1% in a phase I/II study. Median survival of 13.7 months.Dose-limiting toxicities included neutropenia and fatigue.

Table 4: Clinical Outcomes of Paclitaxel Combination Therapies.

Experimental Protocols

In Vitro Synergy Assessment (Chou-Talalay Method)

Objective: To determine the synergistic, additive, or antagonistic effects of drug combinations on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., HNX14C, HNX22B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: Stock solutions of the drugs are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with single agents or combinations of drugs at various concentrations and according to different administration schedules (e.g., sequential, concurrent).

  • Cell Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using an appropriate method, such as the MTT assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated controls. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]

Clinical Pharmacokinetic and Toxicity Assessment

Objective: To evaluate the pharmacokinetic profile and safety of the drug combination in patients.

Protocol:

  • Patient Population: Patients with a confirmed diagnosis of the target cancer and meeting specific inclusion/exclusion criteria are enrolled.

  • Treatment Plan: Patients are administered the drug combination according to a predefined dosing schedule and route of administration.

  • Pharmacokinetic Sampling: Blood samples are collected at specified time points before, during, and after drug infusion. Plasma is separated and stored for analysis.

  • Bioanalytical Method: Plasma concentrations of the drugs are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including clearance, peak plasma concentration (Cmax), and area under the concentration-time curve (AUC), are calculated using non-compartmental or compartmental analysis.

  • Toxicity Monitoring: Patients are monitored regularly for adverse events, which are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Visualizations

Signaling Pathways

Nolatrexed_Paclitaxel_Signaling_Pathway cluster_this compound This compound cluster_paclitaxel Paclitaxel cluster_apoptosis Cellular Outcome This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits dTMP dTMP Synthesis DNA_rep DNA Replication Inhibition dTMP->DNA_rep S_arrest S-Phase Arrest DNA_rep->S_arrest G2M_arrest G2/M Phase Arrest S_arrest->G2M_arrest Synchronized cells progress to G2/M Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes M_spindle Mitotic Spindle Dysfunction Microtubules->M_spindle M_spindle->G2M_arrest Apoptosis Enhanced Apoptosis G2M_arrest->Apoptosis

Caption: Proposed signaling pathway for the synergistic interaction of this compound and paclitaxel.

Experimental Workflow

In_Vitro_Synergy_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Drugs (Single agents & Combinations) seed->treat incubate Incubate for 72 hours treat->incubate viability Assess Cell Viability (MTT Assay) incubate->viability analyze Data Analysis (Chou-Talalay Method) viability->analyze result Determine Synergy (CI < 1) Additivity (CI = 1) Antagonism (CI > 1) analyze->result end End result->end

Caption: Experimental workflow for in vitro synergy assessment.

Conclusion

The combination of this compound and paclitaxel exhibits a strong, schedule-dependent synergistic effect in preclinical models, which is supported by favorable pharmacokinetic interactions observed in clinical studies. The sequential administration of this compound followed by paclitaxel appears to be the most promising approach. While paclitaxel in combination with doxorubicin or cisplatin are established and effective therapies, the this compound-paclitaxel combination presents a novel and mechanistically rational alternative that warrants further investigation. This guide provides a foundational comparison to aid researchers and clinicians in the continued development and evaluation of these important cancer therapeutic strategies.

References

Nolatrexed in Hepatocellular Carcinoma: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of Nolatrexed for the treatment of hepatocellular carcinoma (HCC) against other therapeutic alternatives. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic landscape and potential of thymidylate synthase inhibitors in HCC. All quantitative data is summarized in comparative tables, and detailed experimental protocols for cited studies are provided. Visual diagrams of relevant signaling pathways are included to facilitate a deeper understanding of the mechanisms of action.

Executive Summary

This compound, a thymidylate synthase inhibitor, has been investigated in clinical trials for advanced hepatocellular carcinoma. While showing modest biologic activity in early-phase trials, it did not demonstrate a survival advantage over the then-standard-of-care, doxorubicin (B1662922), in a Phase III study. This guide places the clinical performance of this compound in the context of doxorubicin and the more contemporary and effective systemic therapies for advanced HCC, including the multi-kinase inhibitors sorafenib (B1663141) and lenvatinib (B1674733), and the immunotherapy combination of atezolizumab and bevacizumab.

Comparative Analysis of Clinical Trial Data

The following table summarizes the key efficacy and safety outcomes from clinical trials of this compound and comparator drugs in the treatment of advanced hepatocellular carcinoma.

Drug/RegimenTrialPhaseNObjective Response Rate (ORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)Key Grade 3/4 Adverse Events
This compound -[1]II268% (Partial Response)7 monthsNot ReportedStomatitis, nausea, malaise, rash (modest toxicity)
This compound -[2]II392.6% (Partial Response)32 weeksNot ReportedStomatitis (25%), dehydration (23%), asthenia (21%)
This compound ETHECC[3]III2211.4%22.3 weeks12 weeksStomatitis, vomiting, diarrhea, thrombocytopenia
Doxorubicin ETHECC[3]III2244.0%32.3 weeks10 weeksAlopecia
Sorafenib SHARP[4]III2992%10.7 months5.5 monthsDiarrhea (8%), hand-foot skin reaction (8%), fatigue (4%)
Lenvatinib REFLECT[5]III47824.1%13.6 months7.4 monthsHypertension (23%), diarrhea (4%), decreased appetite (5%), decreased weight (8%), proteinuria (6%)
Atezolizumab + Bevacizumab IMbrave150[6]III33627.3%19.2 months6.8 monthsHypertension (15.2%), proteinuria (3.0%), infusion-related reactions (2.4%)

Mechanism of Action and Signaling Pathways

This compound: Thymidylate Synthase Inhibition

This compound is a quinazoline (B50416) folate analog that acts as a specific inhibitor of thymidylate synthase (TS). By binding to the folate cofactor binding site of TS, this compound blocks the synthesis of thymidylate, an essential precursor for DNA synthesis and repair. This leads to an imbalance of deoxynucleotides, resulting in DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis of cancer cells.

Nolatrexed_Mechanism_of_Action This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits dTMP dTMP TS->dTMP Catalyzes conversion dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Comparator Drugs: Diverse Signaling Pathways

The comparator drugs in this guide target a variety of signaling pathways crucial for HCC progression.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.

  • Sorafenib and Lenvatinib: Multi-kinase inhibitors that target several receptor tyrosine kinases involved in angiogenesis (VEGFR), and tumor cell proliferation (e.g., PDGFR, RAF kinases, FGFR).

  • Atezolizumab and Bevacizumab: A combination of an immune checkpoint inhibitor (anti-PD-L1) and an anti-angiogenic agent (anti-VEGF). Atezolizumab restores anti-tumor T-cell activity, while bevacizumab inhibits angiogenesis and may also enhance T-cell infiltration into the tumor.

Comparator_Mechanisms_of_Action cluster_sorafenib_lenvatinib Sorafenib & Lenvatinib cluster_atezolizumab_bevacizumab Atezolizumab & Bevacizumab VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation RAF RAF RAF->Proliferation Sorafenib_Lenvatinib Sorafenib / Lenvatinib Sorafenib_Lenvatinib->VEGFR Inhibit Sorafenib_Lenvatinib->PDGFR Inhibit Sorafenib_Lenvatinib->RAF Inhibit Atezolizumab Atezolizumab PDL1 PD-L1 Atezolizumab->PDL1 Blocks interaction with PD-1 Bevacizumab Bevacizumab VEGF VEGF Bevacizumab->VEGF Inhibits PD1 PD-1 PDL1->PD1 T_Cell T-Cell PD1->T_Cell Inhibits Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Kills Tumor_Cell->PDL1 Tumor_Cell->VEGF VEGF->Angiogenesis

Caption: Simplified signaling pathways of comparator drugs.

Detailed Experimental Protocols

This compound Phase II Trial (Jhawer M, et al. 2007)[2]
  • Patient Population: 48 patients with advanced hepatocellular carcinoma.

  • Treatment Regimen: this compound was administered as a 24-hour continuous intravenous infusion at a dose of 725 mg/m²/day for 5 consecutive days, every 3 weeks.

  • Dose Adjustment: Doses were adjusted to maintain a toxicity level of grade 2 or higher.

  • Response Evaluation: Tumor response was assessed after every two cycles of treatment.

  • Pharmacokinetics: Plasma samples were collected to determine the pharmacokinetic profile of this compound.

This compound vs. Doxorubicin Phase III Trial (ETHECC)[3]
  • Patient Population: 445 patients with unresectable or metastatic HCC, Karnofsky performance status ≥ 60%, and Cancer of the Liver Italian Program (CLIP) score ≤ 3.

  • Randomization: Patients were randomized to receive either this compound or Doxorubicin.

  • Treatment Regimens:

    • This compound Arm: Details of the this compound arm's dosing and schedule in this specific trial require further detailed publication access.

    • Doxorubicin Arm: Details of the Doxorubicin arm's dosing and schedule in this specific trial require further detailed publication access.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), objective response rates, and safety.

Sorafenib Phase III Trial (SHARP)[4]
  • Patient Population: 602 patients with advanced HCC who had not received prior systemic therapy and had Child-Pugh A liver function.

  • Treatment Regimen: Patients were randomized to receive either sorafenib (400 mg twice daily) or placebo.

  • Primary Endpoints: Overall survival and time to symptomatic progression.

  • Secondary Endpoint: Time to radiologic progression.

Lenvatinib Phase III Trial (REFLECT)[5]
  • Patient Population: 954 patients with unresectable HCC.

  • Treatment Regimen: Patients were randomized to receive either lenvatinib (12 mg once daily for patients ≥60 kg, 8 mg once daily for patients <60 kg) or sorafenib (400 mg twice daily).

  • Primary Endpoint: Non-inferiority in overall survival compared to sorafenib.

  • Secondary Endpoints: Progression-free survival, time to progression, and objective response rate.

Atezolizumab + Bevacizumab Phase III Trial (IMbrave150)[6]
  • Patient Population: 501 patients with unresectable or metastatic HCC who had not received prior systemic therapy.

  • Treatment Regimen: Patients were randomized 2:1 to receive either atezolizumab (1200 mg intravenously every 3 weeks) plus bevacizumab (15 mg/kg intravenously every 3 weeks) or sorafenib (400 mg twice daily).

  • Co-Primary Endpoints: Overall survival and progression-free survival.

  • Secondary Endpoints: Objective response rate, time to progression, and patient-reported outcomes.

Conclusion

Clinical trials of this compound in advanced hepatocellular carcinoma demonstrated modest single-agent activity but ultimately did not show a survival benefit over doxorubicin. The landscape of HCC treatment has since evolved significantly with the advent of targeted therapies and immunotherapies. The comparative data presented in this guide highlight the superior efficacy of modern systemic treatments like sorafenib, lenvatinib, and the combination of atezolizumab and bevacizumab. This underscores the importance of developing novel therapeutic strategies and identifying predictive biomarkers to improve outcomes for patients with this challenging disease. Further research into thymidylate synthase inhibition in combination with other agents or in specific molecularly defined subgroups of HCC may still hold potential.

References

A Comparative Analysis of the Toxicity Profiles of Nolatrexed and Other Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profile of Nolatrexed, a nonclassical thymidylate synthase inhibitor, with other established antifolates: methotrexate (B535133), pemetrexed (B1662193), and raltitrexed (B1684501). By presenting quantitative data from clinical trials, detailing experimental methodologies, and illustrating relevant biological pathways, this document aims to be a valuable resource for researchers and drug development professionals.

Executive Summary

This compound distinguishes itself from classical antifolates like methotrexate by its unique cellular uptake mechanism. As a lipophilic compound, it does not rely on the reduced folate carrier for cell entry and is not a substrate for folylpolyglutamate synthetase, potentially circumventing common resistance mechanisms. Clinical trial data indicates that the primary dose-limiting toxicities of this compound are gastrointestinal and hematological in nature. Direct comparative trials with methotrexate in head and neck cancer have revealed a higher incidence of grade 3-4 neutropenia and mucositis with this compound. Data for pemetrexed and raltitrexed from various studies also highlight myelosuppression and gastrointestinal effects as major toxicities. This guide synthesizes the available data to facilitate a comparative understanding of the safety profiles of these antifolate drugs.

Comparative Toxicity Data

The following tables summarize the incidence of grade 3-4 adverse events reported in clinical trials for this compound and other antifolates. It is important to note that direct head-to-head comparative trials for all agents are not available; therefore, comparisons should be made with caution, considering the different patient populations and treatment regimens.

Table 1: Grade 3-4 Adverse Events from a Randomized Trial of this compound vs. Methotrexate in Recurrent Head and Neck Cancer [1][2]

Adverse EventThis compound (n=93)Methotrexate (n=46)
Neutropenia 29.9%7.1%
Febrile Neutropenia 3.1%-
Mucositis/Stomatitis 33.3%6.9%
Vomiting 10.3%-

Dosing Regimens:

  • This compound: 725 mg/m²/day as a five-day continuous infusion every three weeks.[1]

  • Methotrexate: 40 mg/m² weekly by short infusion.[1]

Table 2: Grade 3-4 Adverse Events from a Phase III Trial of this compound vs. Doxorubicin in Unresectable Hepatocellular Carcinoma [3]

Adverse EventThis compound (n=222)Doxorubicin (n=223)
Stomatitis More common in NOL arm-
Vomiting More common in NOL arm-
Diarrhea More common in NOL arm-
Thrombocytopenia More common in NOL arm-

Dosing Regimens:

  • This compound: Administered as a 24-hour continuous infusion for 5 days every 3 weeks.

  • Doxorubicin: 60 mg/m².

Table 3: Grade 3-4 Adverse Events Reported for Pemetrexed in Various Non-Small Cell Lung Cancer (NSCLC) Trials

Adverse EventIncidence
Neutropenia 35% - 63%
Anemia 12% - 19%
Thrombocytopenia 3% - 17%
Fatigue 6% - 26%
Nausea 1% - 3%
Vomiting 3%
Diarrhea 10%
Stomatitis 3%
Skin Rash 5%

Note: Data is aggregated from different studies with varying patient populations and treatment regimens.

Table 4: Grade 3-4 Adverse Events Reported for Raltitrexed in Advanced Colorectal Cancer Trials

Adverse EventIncidence
Neutropenia 23%
Leukopenia 9%
Nausea/Vomiting 19%
Anorexia 14%
Asthenia 9%
Reversible SGPT Increase 7%
Diarrhea Up to 14%

Note: Data is aggregated from different studies with varying patient populations and treatment regimens.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures relevant to assessing antifolate toxicity, the following diagrams are provided in DOT language.

Folate Metabolism and Thymidylate Synthase Inhibition cluster_cell Cancer Cell DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylenetetrahydrofolate (CH2THF) THF->CH2THF CH2THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) MTX Methotrexate MTX->DHFR inhibits NOL This compound NOL->TS inhibits PEM Pemetrexed PEM->DHFR inhibits PEM->TS inhibits RAL Raltitrexed RAL->TS inhibits

Caption: Folate metabolism pathway and points of inhibition by antifolates.

In Vitro Cytotoxicity Assessment Workflow start Start: Seed Cancer Cells in 96-well plate treat Treat cells with varying concentrations of antifolates (this compound, MTX, etc.) start->treat incubate Incubate for a defined period (e.g., 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_formazan Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_formazan solubilize Add solubilization solution to dissolve formazan incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance analyze Analyze data to determine IC50 values read_absorbance->analyze end End: Comparative cytotoxicity profile analyze->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Myelosuppression Assessment Workflow start Start: Administer antifolates to animal models (e.g., mice) monitor Monitor animals for clinical signs of toxicity start->monitor collect_marrow Collect bone marrow from femur/tibia at endpoint start->collect_marrow collect_blood Collect peripheral blood at predetermined time points monitor->collect_blood cbc Perform Complete Blood Count (CBC) analysis collect_blood->cbc analyze_hematology Analyze neutrophil, platelet, and red blood cell counts cbc->analyze_hematology end End: Comparative myelosuppression profile analyze_hematology->end cfu_assay Perform Colony-Forming Unit (CFU) assay collect_marrow->cfu_assay analyze_progenitors Quantify hematopoietic progenitor cell colonies cfu_assay->analyze_progenitors analyze_progenitors->end

Caption: Workflow for assessing in vivo myelosuppression in animal models.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of antifolates in cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the antifolate drugs (this compound, methotrexate, pemetrexed, raltitrexed) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Myelosuppression Assessment in Murine Models

Objective: To evaluate the myelosuppressive effects of antifolates in vivo.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Drug Administration: Animals are treated with the antifolate drugs at various dose levels via an appropriate route of administration (e.g., intravenous or intraperitoneal injection) for a specified number of days.

  • Monitoring: The body weight and general health of the mice are monitored daily.

  • Blood Collection: Peripheral blood samples are collected from the tail vein at regular intervals (e.g., days 3, 7, 14, and 21 post-treatment).

  • Hematological Analysis: A complete blood count (CBC) is performed to determine the number of neutrophils, lymphocytes, platelets, and red blood cells.

  • Bone Marrow Analysis (Optional): At the end of the study, mice are euthanized, and bone marrow is flushed from the femurs. The total number of bone marrow cells is counted, and colony-forming unit (CFU) assays can be performed to assess the number of hematopoietic progenitor cells.

  • Data Analysis: The nadir (lowest point) of the blood cell counts and the time to recovery are determined for each treatment group to compare the myelosuppressive potential of the different antifolates.

Histopathological Assessment of Gastrointestinal Toxicity

Objective: To evaluate the gastrointestinal damage induced by antifolates in vivo.

Methodology:

  • Animal Model and Drug Administration: As described in the myelosuppression protocol.

  • Tissue Collection: At the end of the study, sections of the small intestine (duodenum, jejunum, ileum) and colon are collected.

  • Fixation and Processing: The tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Histological Staining: 5 µm sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: The stained sections are examined under a light microscope by a qualified pathologist.

  • Pathological Scoring: The severity of gastrointestinal toxicity is scored based on parameters such as villus atrophy, crypt loss, inflammatory cell infiltration, and mucosal ulceration.

  • Data Analysis: The pathological scores are compared between the different treatment groups to assess the relative gastrointestinal toxicity of the antifolates.

References

A Head-to-Head Battle for Thymidylate Synthase Inhibition: Nolatrexed vs. Raltitrexed

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Thymidylate synthase (TS), a critical enzyme in DNA synthesis, has long been a key target in cancer chemotherapy. This guide provides a detailed comparison of two notable TS inhibitors, Nolatrexed and Raltitrexed, focusing on their mechanism of action, inhibitory potency, and the experimental methodologies used for their evaluation.

Executive Summary

This compound and Raltitrexed are both potent inhibitors of thymidylate synthase, a crucial enzyme for DNA replication and repair. However, they exhibit distinct biochemical properties and mechanisms of action. This compound acts as a non-competitive, lipophilic inhibitor, while Raltitrexed functions as a classical folate analogue and a competitive inhibitor. This fundamental difference in their interaction with the target enzyme influences their cellular uptake, metabolism, and overall pharmacological profile. This guide delves into the available experimental data to provide a clear comparison of their TS inhibitory activities.

Mechanism of Action: A Tale of Two Binding Modes

The primary distinction between this compound and Raltitrexed lies in their mode of binding to thymidylate synthase.

This compound , a quinazoline (B50416) folate analog, is a non-competitive inhibitor of human TS.[1][2] It occupies the folate binding site of the enzyme, thereby preventing the binding of the natural substrate, 5,10-methylenetetrahydrofolate.[3] This non-competitive nature means that its inhibitory effect is not overcome by increasing concentrations of the natural substrate. A key characteristic of this compound is its lipophilic nature, which allows it to enter cells via passive diffusion, bypassing the need for specific transporters like the reduced folate carrier (RFC).[2] Furthermore, it does not undergo polyglutamylation, a metabolic process that can influence the intracellular retention and activity of other antifolates.[2]

Raltitrexed , another quinazoline-based folate analogue, functions as a competitive inhibitor of TS.[4][5] It mimics the structure of folic acid and competes with the natural folate substrate for binding to the active site of the enzyme.[6][7] Unlike this compound, Raltitrexed is actively transported into cells by the RFC.[8] Once inside the cell, it is extensively metabolized to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS).[6][7] These polyglutamated metabolites are even more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained inhibition.[6]

Mechanism of Thymidylate Synthase Inhibition cluster_0 This compound (Non-competitive) cluster_1 Raltitrexed (Competitive) This compound This compound PassiveDiffusion Passive Diffusion into cell This compound->PassiveDiffusion TS_N Thymidylate Synthase (TS) PassiveDiffusion->TS_N Binds to FolateSite_N Folate Binding Site TS_N->FolateSite_N Inhibition_N TS Inhibition (Non-competitive) TS_N->Inhibition_N Leads to FolateSite_N->this compound Occupies Raltitrexed Raltitrexed RFC Reduced Folate Carrier (RFC) Raltitrexed->RFC Transported by Polyglutamation Polyglutamation (by FPGS) RFC->Polyglutamation TS_R Thymidylate Synthase (TS) Polyglutamation->TS_R Competes for binding at ActiveSite_R Active Site TS_R->ActiveSite_R Inhibition_R TS Inhibition (Competitive) TS_R->Inhibition_R Leads to FolateSubstrate 5,10-CH2-THF (Natural Substrate) FolateSubstrate->TS_R Binds to DownstreamEffects Inhibition of dTMP Synthesis DNA Synthesis Inhibition S-Phase Arrest & Apoptosis Inhibition_N->DownstreamEffects Inhibition_R->DownstreamEffects

Comparative mechanisms of this compound and Raltitrexed TS inhibition.

Quantitative Comparison of TS Inhibition

Direct head-to-head comparative studies of this compound and Raltitrexed under identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, a comparative overview of their inhibitory potency can be established.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50 (L1210 cells)IC50 (HepG2 cells)
This compound Human Thymidylate Synthase11 nM[1][2]Not ReportedNot Reported
Raltitrexed Thymidylate SynthaseNot Reported9 nM[1][7]78.9 nM[9]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., drug exposure time, assay method) and should be interpreted with caution.

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

Inhibition of thymidylate synthase by both this compound and Raltitrexed leads to the depletion of deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis. This "thymineless state" triggers a cascade of downstream cellular events, primarily cell cycle arrest and apoptosis.

Studies have shown that this compound induces S-phase cell cycle arrest and caspase-dependent apoptosis.[3] Similarly, Raltitrexed has been demonstrated to cause a G0/G1 phase cell cycle arrest in HepG2 and HGC-27 cancer cells.[10][11] This arrest is often mediated by the upregulation of tumor suppressor proteins like p53 and p16, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) crucial for cell cycle progression.[10][12] Raltitrexed has also been shown to induce apoptosis through both p53-dependent and independent pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.[9][13][14]

While both drugs ultimately lead to cell death, the specific signaling pathways and the kinetics of apoptosis induction may differ due to their distinct mechanisms of action and cellular pharmacology. Further direct comparative studies are needed to fully elucidate these differences.

Experimental Protocols for Measuring TS Inhibition

The inhibitory activity of compounds like this compound and Raltitrexed against thymidylate synthase is typically determined using enzymatic assays. The two most common methods are the spectrophotometric assay and the tritium (B154650) release assay.

Spectrophotometric Assay for TS Activity

This assay continuously monitors the enzymatic reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.

Principle: Thymidylate synthase converts deoxyuridine monophosphate (dUMP) and 5,10-methylenetetrahydrofolate (CH2H4folate) to deoxythymidine monophosphate (dTMP) and dihydrofolate (DHF). The oxidation of CH2H4folate to DHF results in an increase in absorbance at 340 nm.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM dithiothreitol (B142953) (DTT), and 50 µg/mL bovine serum albumin (BSA).

    • Enzyme: Purified recombinant human thymidylate synthase.

    • Substrates: dUMP and (6R)-5,10-methylenetetrahydrofolate.

    • Inhibitors: this compound or Raltitrexed dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, dUMP, and the inhibitor at the desired concentrations.

    • Initiate the reaction by adding the thymidylate synthase enzyme.

    • Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Spectrophotometric TS Assay Workflow Start Start PrepareReagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitors Start->PrepareReagents MixComponents Mix Assay Buffer, dUMP, and Inhibitor in Cuvette PrepareReagents->MixComponents InitiateReaction Add Thymidylate Synthase MixComponents->InitiateReaction MonitorAbsorbance Monitor Absorbance at 340 nm InitiateReaction->MonitorAbsorbance CalculateVelocity Calculate Initial Reaction Velocity MonitorAbsorbance->CalculateVelocity DetermineInhibition Determine % Inhibition CalculateVelocity->DetermineInhibition PlotData Plot % Inhibition vs. [Inhibitor] DetermineInhibition->PlotData CalculateIC50 Calculate IC50 PlotData->CalculateIC50 End End CalculateIC50->End

Workflow for the spectrophotometric thymidylate synthase assay.

Tritium Release Assay for TS Activity

This highly sensitive radioisotopic assay measures the release of tritium (³H) from [5-³H]dUMP during its conversion to dTMP.

Principle: The hydrogen atom at the 5-position of the uracil (B121893) ring of dUMP is displaced during the methylation reaction catalyzed by thymidylate synthase. If [5-³H]dUMP is used as a substrate, this results in the release of tritium into the aqueous solvent as ³H₂O.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Similar to the spectrophotometric assay.

    • Enzyme: Purified recombinant human thymidylate synthase.

    • Radiolabeled Substrate: [5-³H]dUMP.

    • Cofactor: (6R)-5,10-methylenetetrahydrofolate.

    • Inhibitors: this compound or Raltitrexed at various concentrations.

    • Stopping Reagent: Trichloroacetic acid (TCA).

    • Charcoal Suspension: Activated charcoal in water to adsorb unreacted [5-³H]dUMP.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, [5-³H]dUMP, cofactor, and inhibitor.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the thymidylate synthase enzyme.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding cold TCA.

    • Add the charcoal suspension, vortex, and incubate on ice to allow for the adsorption of unreacted substrate.

    • Centrifuge to pellet the charcoal.

    • Transfer a portion of the supernatant (containing ³H₂O) to a scintillation vial.

  • Data Analysis:

    • Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.

    • Calculate the amount of tritium released, which is proportional to the enzyme activity.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the spectrophotometric assay.[15]

Tritium Release TS Assay Workflow Start Start PrepareReagents Prepare Assay Buffer, Enzyme, [5-³H]dUMP, Cofactor, and Inhibitors Start->PrepareReagents MixComponents Mix Buffer, [5-³H]dUMP, Cofactor, and Inhibitor PrepareReagents->MixComponents PreIncubate Pre-incubate at 37°C MixComponents->PreIncubate InitiateReaction Add Thymidylate Synthase PreIncubate->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate StopReaction Stop Reaction with TCA Incubate->StopReaction AddCharcoal Add Charcoal Suspension StopReaction->AddCharcoal Centrifuge Centrifuge AddCharcoal->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant MeasureRadioactivity Measure Radioactivity CollectSupernatant->MeasureRadioactivity CalculateActivity Calculate TS Activity MeasureRadioactivity->CalculateActivity DetermineInhibition Determine % Inhibition CalculateActivity->DetermineInhibition CalculateIC50 Calculate IC50 DetermineInhibition->CalculateIC50 End End CalculateIC50->End

Workflow for the tritium release thymidylate synthase assay.

Conclusion

This compound and Raltitrexed represent two distinct strategies for targeting thymidylate synthase. This compound's non-competitive inhibition and passive cellular entry offer potential advantages in overcoming certain resistance mechanisms. In contrast, Raltitrexed's active transport and intracellular polyglutamylation lead to potent and prolonged TS inhibition. The choice between these inhibitors for therapeutic development or as research tools will depend on the specific context, including the cancer type, potential for drug resistance, and desired pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and direct comparison of these and other novel thymidylate synthase inhibitors. Further head-to-head studies are warranted to fully elucidate the relative therapeutic potential of this compound and Raltitrexed.

References

Lack of Cross-Resistance Between Nolatrexed and Methotrexate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the distinct mechanisms of action and resistance for Nolatrexed and Methotrexate suggests a low probability of cross-resistance, a critical consideration in the strategic development of cancer therapies. While direct head-to-head preclinical studies establishing cross-resistance profiles are not extensively available in public literature, a strong theoretical and indirect experimental basis supports their independent activity.

This compound, a lipophilic, non-classical thymidylate synthase (TS) inhibitor, and Methotrexate, a classical antifolate targeting dihydrofolate reductase (DHFR), operate through fundamentally different pathways. This divergence in their molecular targets, cellular uptake, and metabolism forms the foundation for the absence of overlapping resistance mechanisms.

Mechanism of Action and Resistance Pathways

This compound enters cells via passive diffusion, independent of the reduced folate carrier (RFC) transport system, and does not undergo polyglutamation for intracellular retention. Its primary mode of action is the direct inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidines, leading to "thymineless death" in cancer cells. Consequently, acquired resistance to this compound is most commonly associated with the overexpression of its target enzyme, TS, often due to amplification of the TYMS gene.

In contrast, Methotrexate requires active transport into cells by the RFC and is subsequently polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation is crucial for its retention within the cell and its inhibitory activity against DHFR. Resistance to Methotrexate is well-documented and can arise from several mechanisms, including impaired RFC-mediated transport, decreased FPGS activity leading to reduced polyglutamation, amplification of the DHFR gene, or mutations in DHFR that reduce Methotrexate binding.

The following diagram illustrates the distinct cellular pathways of this compound and Methotrexate.

Cross-Resistance Study Workflow start Start with Parental Cancer Cell Line step1a Develop this compound- Resistant Subline start->step1a step1b Develop Methotrexate- Resistant Subline start->step1b step2a Characterize Resistance Mechanism (e.g., TS levels) step1a->step2a step2b Characterize Resistance Mechanism (e.g., RFC, FPGS, DHFR) step1b->step2b step3 Perform Cytotoxicity Assays (e.g., MTT Assay) step2a->step3 step2b->step3 step4 Determine IC50 Values for This compound and Methotrexate step3->step4 step5 Compare IC50 Values and Calculate Fold Resistance step4->step5 end Conclusion on Cross-Resistance step5->end

Validating Thymidylate Synthase as Nolatrexed's Primary Target: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Nolatrexed's efficacy against thymidylate synthase, with a comparative look at 5-Fluorouracil and Pemetrexed, supported by experimental data and detailed protocols.

Thymidylate synthase (TS) stands as a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] The inhibition of TS leads to a depletion of dTMP, ultimately causing "thymineless death" in rapidly dividing cancer cells, which has cemented its status as a key target for anticancer therapies.[1] this compound dihydrochloride, a non-classical, lipophilic quinazoline (B50416) folate analog, has been designed to specifically inhibit TS.[1] This guide provides a comprehensive comparison of this compound with other established TS inhibitors, namely 5-Fluorouracil (5-FU) and Pemetrexed, presenting supporting experimental data, detailed methodologies for crucial validation experiments, and visual representations of the underlying mechanisms and experimental workflows.

Comparative Analysis of Thymidylate Synthase Inhibitors

A direct comparison of the inhibitory potential and cytotoxic effects of this compound, 5-FU, and Pemetrexed against thymidylate synthase is fundamental to understanding their relative therapeutic efficacy. The following tables summarize the available quantitative data. It is important to note that these values were not always determined in head-to-head comparisons within a single study, and thus should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Inhibition of Human Thymidylate Synthase
InhibitorMechanism of ActionKi (Inhibition Constant)
This compound Dihydrochloride Non-competitive11 nM[1]
5-Fluorouracil (as FdUMP) Covalent complex formationNot directly comparable (mechanism-dependent)[1]
Pemetrexed CompetitiveVaries by study (typically in the low nM range)
Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µM)5-FU IC50 (µM)Pemetrexed IC50 (µM)
HT29Colon CancerNot ReportedNot Reported5.10 ± 0.42
WiDrColon CancerNot ReportedNot Reported1.14 ± 0.15
SW620Colon CancerNot ReportedNot Reported0.87 ± 0.23
LS174TColon CancerNot ReportedNot Reported1.05 ± 0.36
SW48 (Parental)Colon CancerNot Reported15.8Not Reported
SW48/5FUR5-FU Resistant Colon CancerNot Reported> 100Not Reported
LS174T (Parental)Colon CancerNot Reported4.3Not Reported
LS174T/5FUR5-FU Resistant Colon CancerNot Reported24.5Not Reported
A549Lung AdenocarcinomaNot ReportedNot Reported0.41
A549RPemetrexed Resistant Lung AdenocarcinomaNot ReportedNot Reported1.45

Note: The IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., drug exposure time). The data presented here are from different studies and are for illustrative purposes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in validating this compound's primary target, the following diagrams have been generated using the DOT language.

G cluster_0 Target Validation Workflow A Target Identification (Thymidylate Synthase) B Biochemical Assays (Enzyme Inhibition) A->B Validate druggability C Cellular Assays (Cytotoxicity, Cell Cycle) B->C Confirm cellular activity D In Vivo Models (Xenografts) C->D Evaluate in vivo efficacy E Primary Target Validated D->E Confirm therapeutic relevance

Caption: A generalized workflow for validating an enzyme inhibitor's primary target.

References

Safety Operating Guide

Proper Disposal of Nolatrexed: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Nolatrexed, an antineoplastic agent, are critical for ensuring laboratory safety and environmental protection. As a cytotoxic compound, this compound and any materials contaminated with it must be handled as hazardous waste. Adherence to these procedural guidelines is essential to mitigate exposure risks and ensure regulatory compliance.

This compound is a potent thymidylate synthase inhibitor developed for cancer chemotherapy.[1] Due to its cytotoxic nature, all waste generated during research and development activities involving this compound must be segregated, labeled, and disposed of following stringent protocols for hazardous materials. The primary method for the disposal of cytotoxic waste is high-temperature incineration, which ensures the complete destruction of the active compound.

Step-by-Step Disposal Procedures

The following steps provide a framework for the safe disposal of this compound waste. It is imperative to consult and adhere to all applicable federal, state, and local regulations, as requirements may vary.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe disposal. Immediately upon generation, this compound waste must be categorized and placed into designated, color-coded waste containers. The two primary categories for chemotherapy waste are "trace" and "bulk."

  • Trace this compound Waste: This category includes items that are "RCRA empty," meaning they hold less than 3% of the original drug's weight. Examples include:

    • Empty vials, ampules, and IV bags.

    • Used personal protective equipment (PPE) such as gloves, gowns, and masks without visible contamination.

    • Contaminated wipes, gauze, and other soft materials used during handling and administration.

    Action: Place all trace this compound waste into a rigid, leak-proof, and puncture-resistant container, typically yellow , and clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste."

  • Bulk this compound Waste: This category includes materials that are visibly contaminated or contain more than 3% of the drug by weight. This includes:

    • Partially used vials or IV bags of this compound.

    • Spill cleanup materials.

    • Grossly contaminated PPE.

    • Unused or expired this compound.

    Action: Place all bulk this compound waste into a rigid, leak-proof, and sealed container, typically black , and clearly labeled "Hazardous Waste," "Chemotherapy Waste," or "Cytotoxic Waste."

Step 2: Sharps Disposal

Any sharps, such as needles, syringes, or broken glass, contaminated with this compound must be disposed of in a dedicated sharps container.

Action: Place all contaminated sharps into a puncture-resistant sharps container that is clearly labeled for cytotoxic sharps waste. These containers are often yellow with a purple lid or otherwise designated for this specific waste stream.

Step 3: Container Management and Labeling

All waste containers must be kept closed and sealed when not in use to prevent spills and aerosolization.

Action: Ensure all containers are clearly and accurately labeled with the contents (e.g., "this compound Waste," "Cytotoxic Waste") and the appropriate hazard symbols in accordance with OSHA's Hazard Communication Standard and EPA regulations.

Step 4: Storage of this compound Waste

Designate a secure, well-ventilated area for the temporary storage of this compound waste containers before collection.

Action: Store filled and sealed waste containers in a designated area with limited access. This area should be away from general laboratory traffic and clearly marked as a hazardous waste storage area.

Step 5: Final Disposal

The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste contractor.

Action: Arrange for a qualified hazardous waste management company to collect, transport, and dispose of the waste. The standard and required method of disposal for cytotoxic waste is high-temperature incineration. Maintain all disposal records and manifests as required by law.

Physicochemical Data for this compound

The following table summarizes key quantitative data for this compound and its dihydrochloride (B599025) salt, which is relevant for handling and safety considerations.

PropertyValue
This compound
Molecular FormulaC₁₄H₁₂N₄OS
Molar Mass284.34 g/mol [2]
CAS Number147149-76-6[2]
This compound Dihydrochloride
Molecular FormulaC₁₄H₁₄Cl₂N₄OS
Molecular Weight357.26 g/mol
CAS Number152946-68-4
AppearanceOff-White to Pale Yellow Solid[1]
SolubilityDMSO: ≥ 17.2 mg/mL, PBS: ~25 mg/mL (with sonication)[1]
GHS Hazard CodesH341 (Suspected of causing genetic defects), H361 (Suspected of damaging fertility or the unborn child)[3]

Experimental Protocols

Detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not publicly available or recommended. The established and regulated procedure for its disposal is high-temperature incineration , which ensures the complete destruction of the cytotoxic compound. Any deviation from this standard would require extensive validation and regulatory approval.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste in a laboratory setting.

NolatrexedDisposal cluster_generation Waste Generation Point cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal start This compound Use waste_gen Waste Generated start->waste_gen sharps_gen Contaminated Sharps start->sharps_gen trace_waste Trace Waste (<3% by weight) waste_gen->trace_waste RCRA Empty bulk_waste Bulk Waste (>3% by weight) waste_gen->bulk_waste Not RCRA Empty sharps_container Cytotoxic Sharps Container sharps_gen->sharps_container yellow_bin Yellow Container (Trace Waste) trace_waste->yellow_bin black_bin Black Container (Bulk Waste) bulk_waste->black_bin storage Secure Storage Area yellow_bin->storage black_bin->storage sharps_container->storage contractor Licensed Hazardous Waste Contractor storage->contractor incineration High-Temperature Incineration contractor->incineration

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Nolatrexed

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds like Nolatrexed, a thymidylate synthase inhibitor, is critical for minimizing exposure risk and maintaining a safe laboratory environment.[1] This guide provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound Dihydrochloride.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended equipment for handling this compound Dihydrochloride.[1] All PPE should be inspected for integrity before each use.

Protection TypeEquipment SpecificationPurpose
Respiratory Protection For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.To prevent the inhalation of dust or aerosols.[1]
Hand Protection Impermeable and resistant gloves.To avoid skin contact.[1]
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or approved under appropriate government standards such as NIOSH (US).To protect eyes from splashes and dust.[1]
Skin and Body Protection Impervious clothing.To prevent skin exposure.[1]

Operational Plan for Handling

A structured, step-by-step approach to handling this compound Dihydrochloride from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leaks. The container should be stored in a tightly closed, dry, and well-ventilated area.[1] this compound Dihydrochloride is hygroscopic and requires storage at -20°C under an inert atmosphere.[1]

2. Preparation and Use:

  • Engineering Controls: All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Safe Handling Practices: Avoid the formation of dust and aerosols. Measures should be in place to prevent the ignition of dust. After handling, wash hands thoroughly.

3. Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as outlined above. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the substance to enter drains.

  • Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Do not create dust.

4. First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, give oxygen. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and consult a physician.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Dispose of this compound and contaminated materials as hazardous waste.[1]

  • Disposal Method: The substance should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations governing chemical waste disposal.[1]

Workflow for Handling this compound Dihydrochloride

The following diagram illustrates the standard workflow for the safe handling of this compound Dihydrochloride in a laboratory setting.[1]

Nolatrexed_Handling_Workflow Workflow for Handling this compound Dihydrochloride Receipt 1. Receiving and Inspection Storage 2. Secure Storage (-20°C, Inert Atmosphere) Receipt->Storage Prep 3. Preparation in Fume Hood Storage->Prep Handling 4. Experimental Use (Full PPE) Prep->Handling Decontamination 5. Decontamination of Surfaces Handling->Decontamination Spill Accidental Spill Handling->Spill Waste_Collection 6. Waste Segregation (Hazardous Waste) Decontamination->Waste_Collection Disposal 7. Licensed Disposal Waste_Collection->Disposal Spill_Response Spill Response Protocol Spill->Spill_Response Activate Spill_Response->Waste_Collection

Workflow for handling this compound Dihydrochloride.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.